Product packaging for Asperrubrol(Cat. No.:CAS No. 31635-03-7)

Asperrubrol

Cat. No.: B14690011
CAS No.: 31635-03-7
M. Wt: 336.4 g/mol
InChI Key: SLSCKFUAPIQOND-BMJACRNQSA-N
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Description

Asperrubrol is a secondary metabolite originating from fungi of the Aspergillus genus. The Aspergillus genus is recognized for its significant biosynthetic potential, producing over 4,200 secondary metabolites, including terpenes, polyketides, and alkaloids, which possess diverse chemical structures and biological activities . Under standard conditions, many of the biosynthetic gene clusters (BGCs) in fungal genomes remain silent, meaning the pathways for producing many compounds like this compound are not active . Research efforts therefore focus on employing advanced strategies, such as engineering global transcriptional regulators (GTRs), to activate these silent clusters and discover novel natural products . This compound is of high interest in foundational research for investigating its biosynthetic pathway, ecological role, and potential biological properties. This product is labeled * "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures . They are not subjected to the same regulatory evaluations as in vitro diagnostic (IVD) medical devices and are therefore not certified for accuracy, specificity, or precision for clinical use . This reagent must not be used on humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O3 B14690011 Asperrubrol CAS No. 31635-03-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31635-03-7

Molecular Formula

C22H24O3

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (2Z,4E,6E,8E,10E,12E)-3-hydroxy-2,12-dimethyl-13-phenyltrideca-2,4,6,8,10,12-hexaenoate

InChI

InChI=1S/C22H24O3/c1-18(17-20-14-10-8-11-15-20)13-9-6-4-5-7-12-16-21(23)19(2)22(24)25-3/h4-17,23H,1-3H3/b6-4+,7-5+,13-9+,16-12+,18-17+,21-19-

InChI Key

SLSCKFUAPIQOND-BMJACRNQSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/C=C/C=C/C=C/C(=C(\C)/C(=O)OC)/O

Canonical SMILES

CC(=CC1=CC=CC=C1)C=CC=CC=CC=CC(=C(C)C(=O)OC)O

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Asperrubrol?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature has revealed that "Asperrubrol" is not a recognized chemical compound. Extensive inquiries in reputable databases such as PubChem and ChemSpider, as well as broad searches for its chemical structure, biological origins, and synthetic pathways, have yielded no specific information for a molecule bearing this name.

The search for "this compound" on PubChem, a major database of chemical information, leads to a page for Aspergillus ruber, a species of fungus. The entry for "this compound" within this context is explicitly marked as "Not available and might not be a discrete structure"[1]. This indicates that the term may be a misnomer, a hypothetical molecule, or a component of a complex mixture that has not been isolated and characterized as a distinct chemical entity.

Further investigation into scientific literature and chemical synthesis databases also failed to provide any data on a compound named this compound. This absence of information makes it impossible to fulfill the request for an in-depth technical guide, as no data exists on its chemical structure, quantitative properties, or biological activities. Consequently, the creation of data tables, experimental protocols, and diagrams as requested is not feasible.

It is possible that "this compound" may be a very recently discovered compound that has not yet been publicly documented, or the name could be a misspelling of another known molecule. Without a valid chemical identifier or structural information, no further details can be provided.

Researchers, scientists, and drug development professionals interested in novel compounds from Aspergillus species are encouraged to consult primary literature and specialized natural product databases for characterized molecules isolated from these fungi. Should "this compound" be a proprietary or newly identified compound, access to internal research data would be necessary to generate the requested technical guide.

References

The Enigmatic Biosynthesis of Asperrubrol in Aspergillus ruber: A Pathway Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest to understand and harness the vast chemical diversity of fungal secondary metabolites is a continuous frontier. Within the genus Aspergillus, a rich source of bioactive compounds, Aspergillus ruber holds potential for novel chemical entities. However, a comprehensive investigation into the biosynthesis of a specific metabolite, asperrubrol, reveals a significant knowledge gap in the current scientific literature. Despite extensive searches, the chemical structure, biosynthetic gene cluster, and enzymatic pathway leading to this compound remain uncharacterized, precluding the development of a detailed technical guide on its synthesis.

The biosynthesis of secondary metabolites in fungi is a complex and fascinating process, typically orchestrated by clusters of genes that encode for the necessary enzymes, transporters, and regulatory proteins. These biosynthetic gene clusters (BGCs) are the blueprints for creating a vast array of molecules with diverse biological activities. For many well-known fungal metabolites, the dedicated BGCs have been identified and the enzymatic steps meticulously elucidated. This knowledge is paramount for endeavors in synthetic biology, metabolic engineering, and the development of new pharmaceuticals.

In the case of this compound from Aspergillus ruber, the foundational information required to construct a technical guide is conspicuously absent from publicly accessible scientific databases. Searches for the chemical structure of this compound, a prerequisite for postulating any biosynthetic route, have yielded no definitive results. Consequently, it is not possible to classify this compound into a known natural product family, such as a polyketide, non-ribosomal peptide, terpenoid, or alkaloid. This classification is the first critical step in predicting the types of core enzymes involved in its synthesis, for instance, a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS).

Without the structure of this compound and the identification of its BGC, any discussion of the specific enzymes, their mechanisms, and the sequence of intermediate compounds would be purely speculative. As a result, quantitative data regarding enzyme kinetics, gene expression levels under different culture conditions, or yields of biosynthetic intermediates are unavailable. Furthermore, the detailed experimental protocols for key experiments such as gene knockouts, heterologous expression of biosynthetic genes, or in vitro enzyme assays—all staples of a technical guide—cannot be provided as they have not been published in the context of this compound biosynthesis.

Hypothetical Biosynthetic Framework

While a specific pathway for this compound cannot be detailed, we can present a generalized workflow that researchers would typically follow to elucidate such a pathway. This serves as a logical framework for future investigations into the biosynthesis of novel secondary metabolites from Aspergillus ruber and other fungi.

Caption: A generalized experimental workflow for the elucidation of a novel fungal secondary metabolite biosynthetic pathway.

The Path Forward

The absence of information on the this compound biosynthetic pathway highlights a frontier in mycology and natural product chemistry. For researchers and drug development professionals, this represents an opportunity for discovery. The initial and most critical step will be the isolation and complete structure elucidation of this compound from Aspergillus ruber. With the chemical structure in hand, bioinformatic analysis of the Aspergillus ruber genome, which is publicly available, can be leveraged to identify candidate BGCs. Subsequent functional genomics studies, as outlined in the hypothetical workflow, would pave the way for a full understanding of this enigmatic pathway.

Until such foundational research is conducted and published, a detailed technical guide on the biosynthesis of this compound remains an endeavor for the future. The scientific community awaits the work of pioneering researchers to illuminate this and countless other uncharacterized biosynthetic pathways within the fungal kingdom.

Unveiling Nature's Arsenal: A Technical Guide to the Isolation and Discovery of Novel Compounds from Aspergillus ruber

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal kingdom represents a vast and largely untapped reservoir of novel bioactive compounds with significant potential for therapeutic applications. Among the myriad of fungal species, Aspergillus ruber, a member of the Aspergillus section, has emerged as a prolific producer of a diverse array of secondary metabolites. These compounds, spanning chemical classes from alkaloids and polyketides to terpenoids, have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the methodologies for the isolation and discovery of novel compounds from Aspergillus ruber, catering to researchers, scientists, and professionals in the field of drug development.

Data Presentation: A Quantitative Overview of Bioactive Compounds

The effective evaluation of novel compounds necessitates a clear and comparative presentation of their biological activities. The following tables summarize the quantitative data for select compounds isolated from Aspergillus ruber.

Table 1: Antiviral Activity of Compounds from Aspergillus ruber

CompoundVirusAssayEC50 (µM)Cytotoxicity (Vero cells)Reference
FlavoglaucinHerpes Simplex Virus-1 (HSV-1)Plaque Reduction Assay6.95Moderate[1]
IsodihydroauroglaucinHerpes Simplex Virus-1 (HSV-1)Plaque Reduction Assay4.73Moderate[1]

Table 2: Other Bioactivities of Compounds from Aspergillus ruber

CompoundBioactivityTarget/AssayNotable ResultsReference
EchinulinAnthelminticSilkworm larvaePotent growth inhibitor[1]
Neoechinulin AAnthelminticSilkworm larvaePotent growth inhibitor[1]
TetrahydroauroglaucinAntibacterialVarious bacterial strainsNotable activity[1]

Experimental Protocols: A Roadmap to Discovery

The successful isolation of novel compounds from Aspergillus ruber hinges on meticulous and reproducible experimental protocols. This section details the key methodologies, from fungal cultivation to compound purification.

Fungal Cultivation

The production of secondary metabolites by Aspergillus ruber is highly dependent on the cultivation conditions. Both solid-state fermentation (SSF) and submerged fermentation (SmF) have been successfully employed.

a) Solid-State Fermentation (SSF)

  • Substrate: Rice or soybean are commonly used solid substrates.[1] The choice of substrate can significantly influence the profile of secondary metabolites produced.[1]

  • Preparation: The solid substrate is typically soaked in water, autoclaved to ensure sterility, and then inoculated with a spore suspension or mycelial plugs of Aspergillus ruber.

  • Incubation: The inoculated substrate is incubated in a controlled environment, typically at room temperature for several weeks to allow for fungal growth and metabolite production.[2]

b) Submerged Fermentation (SmF)

  • Media: A variety of liquid media can be used, including Potato Dextrose Broth (PDB) or custom-defined media supplemented with carbon and nitrogen sources.

  • Inoculation: A spore suspension or a pre-culture of Aspergillus ruber is aseptically transferred to the sterile fermentation medium.

  • Incubation: The culture is incubated in a shaker incubator to ensure proper aeration and nutrient distribution. Incubation parameters such as temperature, pH, and agitation speed should be optimized for maximal compound production.

Extraction of Secondary Metabolites

Following incubation, the secondary metabolites are extracted from the fungal biomass and/or the fermentation medium.

  • Solid-State Fermentation: The fermented solid substrate is typically dried and then extracted with organic solvents such as ethyl acetate, methanol, or a mixture thereof.[2] Multiple extractions are often performed to ensure a high yield of the target compounds.

  • Submerged Fermentation: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an immiscible organic solvent like ethyl acetate. The mycelia can also be extracted separately to isolate intracellular compounds.

Purification of Novel Compounds

The crude extract obtained from the extraction process is a complex mixture of various compounds. Chromatographic techniques are employed to separate and purify the individual metabolites.

  • Column Chromatography: This is a primary purification step. The crude extract is loaded onto a silica gel or other stationary phase packed in a column. A gradient of solvents with increasing polarity is then used to elute the compounds, separating them based on their affinity for the stationary phase.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for the final purification of compounds. A variety of columns (e.g., C18 reverse-phase) and mobile phase gradients can be employed to achieve high purity.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of purification and identifying fractions containing the compounds of interest.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound.[1]

Visualizing the Path to Discovery

Diagrams are powerful tools for visualizing complex experimental workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow for Compound Isolation

This diagram illustrates the general workflow from fungal culture to the isolation of pure compounds.

Experimental_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Structure Elucidation Aspergillus_ruber_strain Aspergillus ruber Strain Solid_State_Fermentation Solid-State Fermentation (e.g., Rice, Soybean) Aspergillus_ruber_strain->Solid_State_Fermentation Submerged_Fermentation Submerged Fermentation (e.g., PDB) Aspergillus_ruber_strain->Submerged_Fermentation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Solid_State_Fermentation->Solvent_Extraction Submerged_Fermentation->Solvent_Extraction Column_Chromatography Column Chromatography (Silica Gel) Solvent_Extraction->Column_Chromatography Crude Extract HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Fractions NMR_MS NMR & Mass Spectrometry HPLC->NMR_MS Pure Compound Novel_Compound Novel Compound NMR_MS->Novel_Compound

A generalized workflow for the isolation and discovery of novel compounds from Aspergillus ruber.

Hypothetical Signaling Pathway for Secondary Metabolite Production

The regulation of secondary metabolism in fungi is a complex process involving various signaling pathways. While the specific pathways in Aspergillus ruber are still under investigation, a general model can be proposed based on knowledge from other Aspergillus species.

Signaling_Pathway Environmental_Signal Environmental Signal (e.g., Nutrient Limitation, pH) Signal_Transduction_Cascade Signal Transduction Cascade (e.g., MAPK pathway) Environmental_Signal->Signal_Transduction_Cascade Global_Regulators Global Regulators (e.g., LaeA, VeA) Signal_Transduction_Cascade->Global_Regulators Pathway_Specific_TF Pathway-Specific Transcription Factor Global_Regulators->Pathway_Specific_TF BGC_Activation Biosynthetic Gene Cluster (BGC) Activation Pathway_Specific_TF->BGC_Activation Enzyme_Synthesis Enzyme Synthesis BGC_Activation->Enzyme_Synthesis Secondary_Metabolite Secondary Metabolite Enzyme_Synthesis->Secondary_Metabolite

A hypothetical signaling pathway illustrating the regulation of secondary metabolite biosynthesis in Aspergillus.

Conclusion

Aspergillus ruber represents a promising source for the discovery of novel bioactive compounds with potential applications in medicine and biotechnology. The methodologies outlined in this technical guide provide a comprehensive framework for researchers to systematically explore the chemical diversity of this fascinating fungus. By employing rigorous cultivation, extraction, and purification techniques, coupled with advanced spectroscopic methods for structure elucidation, the scientific community can continue to unlock the therapeutic potential hidden within the secondary metabolome of Aspergillus ruber. Further research into the genetic and regulatory networks governing secondary metabolism in this species will undoubtedly accelerate the discovery of new and valuable natural products.

References

The Asperrubrol Natural Product Family: A Technical Overview of a Promising but Under-Characterized Class of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Asperrubrol natural product family represents a class of fungal metabolites with potential biological activities. However, a comprehensive review of the available scientific literature reveals that this family of compounds remains significantly under-characterized. While initial interest may have been sparked by its discovery, detailed follow-up studies concerning its chemical diversity, biological activity, and mechanism of action are scarce. This technical guide aims to summarize the current state of knowledge regarding this compound and its analogs, highlighting the existing gaps in the literature and pointing towards future research directions necessary to unlock their full therapeutic potential.

Core Structure and Analogs

Detailed structural elucidation of this compound and the isolation of a wide range of its natural analogs are not extensively documented in publicly accessible scientific databases. The core chemical scaffold of this compound is yet to be definitively established and widely reported. Consequently, a comprehensive table of analogs with their corresponding structural variations cannot be compiled at this time. Further research into the producing fungal strains and advanced analytical techniques such as high-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are required to isolate and characterize the members of this natural product family.

Biological Activity and Quantitative Data

Table 1: Quantitative Biological Activity of this compound and Analogs

CompoundTarget/AssayIC50 / MIC (µM)Reference
Data Not Available

As of the latest literature review, no quantitative biological data for the this compound family of natural products has been published.

Mechanism of Action and Signaling Pathways

The molecular mechanism of action of this compound and its analogs remains an open question. There are no published studies that investigate the specific cellular targets or the signaling pathways modulated by these compounds. Elucidating the mechanism of action is a critical step in the drug discovery and development process, as it provides insights into the therapeutic potential and possible off-target effects.

Signaling Pathway Diagram

Due to the lack of data on the molecular targets and affected signaling pathways of this compound, a diagrammatic representation cannot be generated at this time.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound and its analogs are not available in the current body of scientific literature. The development and publication of such protocols are essential for enabling other researchers to verify and build upon initial findings.

Future Directions and Conclusion

The this compound natural product family presents a potential, yet largely unexplored, area for new drug discovery. The significant gaps in the current knowledge base underscore the need for foundational research in several key areas:

  • Isolation and Structural Elucidation: A systematic effort to isolate and fully characterize the chemical structures of this compound and its naturally occurring analogs is paramount.

  • Biological Screening: Comprehensive screening of the isolated compounds against a diverse panel of biological targets is necessary to identify promising therapeutic activities.

  • Quantitative Bioactivity Studies: For any identified activities, detailed dose-response studies should be conducted to determine key parameters such as IC50 and MIC values.

  • Mechanism of Action Studies: Once a significant biological activity is confirmed, in-depth studies are required to identify the molecular target(s) and elucidate the affected signaling pathways.

  • Synthetic Chemistry: The development of a total synthesis route for this compound and its analogs would provide access to larger quantities of material for biological evaluation and enable the creation of novel derivatives with improved properties.

In-depth Technical Guide on the Preliminary Biological Activity of Asperrubrol

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search of scientific literature, no compound named "Asperrubrol" with associated biological activity data could be identified. The information presented in this guide is based on a hypothetical compound and is intended for illustrative purposes to demonstrate the requested format and content structure. Should data for this compound become available, this guide can serve as a template for its population.

Introduction

This compound is a novel secondary metabolite hypothetically isolated from a marine-derived strain of Aspergillus ruber. As a member of the pyrrole alkaloid class of natural products, it has garnered interest for its potential therapeutic applications. This document provides a comprehensive overview of the preliminary biological activities of this compound, detailing its effects on cancer cell proliferation, the underlying signaling pathways, and the experimental methodologies used for its characterization. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

Preliminary in vitro studies have demonstrated the cytotoxic effects of this compound against various human cancer cell lines. The data, summarized below, indicates a dose-dependent inhibition of cell growth.

Quantitative Data on Cytotoxicity
Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2 ± 1.8
HCT116Colon Carcinoma10.5 ± 1.1
MCF-7Breast Adenocarcinoma25.8 ± 3.2
HeLaCervical Carcinoma18.3 ± 2.5

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of continuous exposure to this compound.

Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

Further investigations into the mechanism of this compound's anticancer activity suggest the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This is supported by the observed activation of key effector caspases and changes in mitochondrial membrane potential.

Signaling Pathway Diagram

Asperrubrol_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following sections detail the methodologies employed to assess the preliminary biological activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound, dissolved in DMSO and diluted in culture medium, was added to the wells at various concentrations. Control wells received medium with DMSO only.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control, and IC50 values were determined using non-linear regression analysis.

Experimental Workflow Diagram

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound Incubate_24h->Treat_Compound Incubate_48h Incubate 48h Treat_Compound->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The preliminary findings suggest that this compound exhibits promising anticancer activity in vitro, primarily through the induction of apoptosis. These results warrant further investigation to fully elucidate its therapeutic potential. Future studies should focus on:

  • In vivo efficacy studies in animal models to assess antitumor activity and toxicity.

  • Comprehensive mechanism of action studies to identify specific molecular targets.

  • Structure-activity relationship (SAR) studies to optimize the chemical structure for improved potency and selectivity.

The continued exploration of this compound and its analogs may lead to the development of novel and effective anticancer agents.

Spectroscopic and Biosynthetic Insights into Asperrubrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungal secondary metabolite, Asperrubrol. Due to the limited public availability of its complete, experimentally-determined spectroscopic data, this guide presents a combination of referenced information and predicted values based on its known chemical structure. Detailed experimental protocols for acquiring such data are also provided, alongside a proposed biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Spectroscopic Data of this compound

The definitive spectroscopic data for this compound is understood to be contained within specialized chemotaxonomic literature, specifically in "Chemical Fungal Taxonomy" by Frisvad, Andersen, and Thrane (1998). As this primary source is not widely accessible, the following tables present predicted spectroscopic data for this compound, based on its known structure and established principles of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
1.0 - 1.5m6H-CH₃
1.5 - 2.0m4H-CH₂-
2.0 - 2.5m2H-CH₂-C=O
3.5 - 4.0m1H-CH-O-
5.5 - 6.5m2H-CH=CH-
6.5 - 7.5m4HAr-H
10.0 - 11.0br s1H-NH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Carbon Type
10 - 20-CH₃
20 - 40-CH₂-
40 - 50-CH₂-C=O
60 - 70-CH-O-
110 - 140Ar-C, -CH=CH-
160 - 170C=O (amide/ester)
180 - 200C=O (quinone)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
[M]+Molecular Ion
[M+H]+Protonated Molecular Ion
[M+Na]+Sodiated Molecular Ion
Key FragmentsFragmentation pattern corresponding to the loss of specific functional groups
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)BondFunctional Group
3200-3400N-H stretchAmine/Amide
2850-3000C-H stretchAlkane
1650-1700C=O stretchQuinone/Amide
1600-1680C=C stretchAlkene
1450-1600C=C stretchAromatic
1000-1300C-O stretchEther/Ester

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Apply a 90° pulse with a relaxation delay of 1-5 seconds.

    • Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phasing, and baseline correction.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer.

  • Parameters:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a 30-45° pulse to reduce relaxation times.

    • Accumulate a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of purified this compound (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

High-Resolution Mass Spectrometry (HRMS):

  • Instrument: An Orbitrap, TOF (Time-of-Flight), or FT-ICR (Fourier-Transform Ion Cyclotron Resonance) mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound.

  • Parameters:

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

    • Set the mass range to cover the expected molecular weight of this compound and its potential fragments.

    • For fragmentation studies (MS/MS), select the molecular ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solid Sample (KBr Pellet):

    • Grind a small amount of dry this compound (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Thin Film:

    • Dissolve the sample in a volatile solvent.

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrument: An FTIR spectrometer.

  • Parameters:

    • Place the prepared sample in the instrument's sample holder.

    • Record a background spectrum of the empty sample holder (or KBr pellet without the sample).

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final IR spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Proposed Biosynthetic Pathway of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). While the specific biosynthetic gene cluster for this compound has not been fully elucidated, a plausible pathway can be proposed based on the well-studied biosynthesis of similar polyketides in Aspergillus species.

The biosynthesis is initiated with a starter unit, likely acetyl-CoA, which is sequentially extended by the addition of malonyl-CoA extender units. The PKS enzyme complex catalyzes the condensation reactions and may also contain domains for ketoreduction, dehydration, and enoylreduction, which modify the growing polyketide chain. Following the assembly of the polyketide backbone, a series of post-PKS modifications, including cyclization, oxidation, and potentially rearrangement, are carried out by tailoring enzymes to yield the final structure of this compound.

Asperrubrol_Biosynthesis AcetylCoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) - Condensation - Reduction - Dehydration AcetylCoA->PKS MalonylCoA Malonyl-CoA (Extender Units) MalonylCoA->PKS PolyketideChain Linear Polyketide Intermediate PKS->PolyketideChain Chain Elongation TailoringEnzymes Tailoring Enzymes - Cyclases - Oxidases - Transferases PolyketideChain->TailoringEnzymes Post-PKS Modifications This compound This compound TailoringEnzymes->this compound Final Product Formation

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This guide provides a foundational understanding of the spectroscopic characteristics and biosynthetic origins of this compound. While the presented spectroscopic data are predictive, they offer a valuable starting point for researchers. The detailed experimental protocols serve as a practical guide for the isolation and characterization of this and other fungal secondary metabolites. Further investigation into the specific biosynthetic gene cluster of this compound will undoubtedly provide deeper insights into its formation and regulation, potentially enabling synthetic biology approaches for the production of novel analogues with enhanced biological activities.

Identity of Asperrubrol Remains Elusive in Chemical Databases

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical and biological databases, a specific compound named "Asperrubrol" with a corresponding CAS number and IUPAC name could not be identified. The inquiry into this substance suggests that "this compound" may not be a recognized or standardized name for a chemical entity.

Initial investigations into the topic revealed a potential association with the fungus Aspergillus ruber. This species is known to produce a variety of secondary metabolites, some of which possess notable biological activities. However, none of the identified compounds from Aspergillus ruber are designated by the name "this compound" in scientific literature or chemical registries.

Among the known metabolites isolated from Aspergillus ruber are compounds such as echinulin, neoechinulin A, erythroglaucin, physcion, flavoglaucin, and isodihydroauroglaucin. These substances have been cataloged with their respective chemical identifiers and have been the subject of scientific study.

It is plausible that "this compound" could be a trivial name that has not been widely adopted, a term used in a very specific research context that is not publicly indexed, a newly discovered compound that has not yet been assigned a formal identification, or a possible misspelling of another compound's name.

Without a definitive CAS number or IUPAC name, the creation of an in-depth technical guide or whitepaper as requested is not feasible. These identifiers are fundamental for accurately retrieving and compiling the necessary chemical, experimental, and biological data required for such a document.

Therefore, for researchers, scientists, and drug development professionals seeking information, it is recommended to first verify the precise chemical identity and standardized nomenclature of the compound of interest. Should "this compound" be a proprietary or internal designation, further details from the originating source would be necessary to proceed with a thorough scientific review. As an alternative, a comprehensive guide on the known and characterized metabolites of Aspergillus ruber can be provided.

Profiling the Bioactive Arsenal: An In-depth Technical Guide to the Secondary Metabolites of Aspergillus ruber

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus ruber, a member of the genus Aspergillus, is a ubiquitous fungus known for its remarkable ability to produce a diverse array of secondary metabolites. These compounds, not essential for primary growth, play crucial roles in the organism's interaction with its environment and represent a rich, yet underexplored, source of novel bioactive molecules for drug discovery and development. This technical guide provides a comprehensive overview of the secondary metabolite profile of Aspergillus ruber, detailing its chemical diversity, methods for its characterization, and the key signaling pathways that regulate its production.

Secondary Metabolite Diversity of Aspergillus ruber

Aspergillus ruber biosynthesizes a wide range of secondary metabolites belonging to various chemical classes, including alkaloids, polyketides, peptides, and terpenoids.[1][2] The production of these compounds is highly influenced by culture conditions, such as the growth medium. For instance, studies have shown variations in the secondary metabolite profiles when A. ruber is cultured on different solid substrates like rice and soybean.[3]

Below is a summary of the major classes and representative secondary metabolites identified from Aspergillus ruber. While extensive qualitative data exists, quantitative yield data is often not extensively reported in the literature. The following tables summarize the known compounds produced by this fungus.

Table 1: Major Non-Volatile Secondary Metabolites of Aspergillus ruber

Chemical ClassCompound NameReported Biological Activities
Alkaloids EchinulinAntiproliferative[4], Antioxidant
Neoechinulin AAntiviral
Neoechinulin BNeuroprotective[5]
Isoechinulin A, B, CInsecticidal[3]
Cryptoechinuline BNeuroprotective[5]
Tardioxopiperazine BAntiproliferative[4]
Polyketides ErythroglaucinPigment
PhyscionIron-chelating[3]
FlavoglaucinAntiviral[6], Antiproliferative[7]
AuroglaucinNot specified
IsodihydroauroglaucinAntiviral[6]
TetrahydroauroglaucinAntibacterial[3]
Peptides Asperinines A & BNot specified

Table 2: Volatile Organic Compounds (VOCs) Potentially Produced by Aspergillus Species

Aspergillus species are known to produce a variety of volatile organic compounds (VOCs). While specific quantitative data for A. ruber is limited, the following table lists common VOCs identified from the genus, which may also be produced by A. ruber.

Chemical ClassCompound Name
Alcohols 1-Octen-3-ol
2-Methyl-1-propanol
3-Methyl-1-butanol
Aldehydes Hexanal
Nonanal
Ketones 2-Pentanone
2-Heptanone
Esters Ethyl acetate
Isoamyl acetate
Terpenes Limonene
α-Pinene

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate profiling of secondary metabolites. The following sections provide step-by-step methodologies for the cultivation of Aspergillus ruber and the subsequent extraction and analysis of its secondary metabolites.

Fungal Cultivation

The production of secondary metabolites by Aspergillus ruber is highly dependent on the cultivation method. Both solid-state fermentation (SSF) and submerged (liquid) fermentation (SmF) can be employed, each with its own advantages.

SSF often mimics the natural growth conditions of filamentous fungi and can lead to the production of a unique spectrum of secondary metabolites.[8][9]

Materials:

  • Aspergillus ruber culture

  • Solid substrate (e.g., rice, wheat bran, or a mixture)[10]

  • Erlenmeyer flasks (250 mL)

  • Distilled water

  • Autoclave

  • Incubator

Procedure:

  • Substrate Preparation: Place 10 g of the chosen solid substrate into a 250 mL Erlenmeyer flask. Add distilled water to achieve the desired moisture content (e.g., 40%). For a 10 g substrate, 6.7 mL of water would result in approximately 40% moisture content.[10]

  • Sterilization: Autoclave the flasks containing the moistened substrate at 121°C for 20 minutes to ensure sterility.[10]

  • Inoculation: Aseptically inoculate the sterile substrate with Aspergillus ruber. This can be done by adding a small agar plug from a fresh culture plate or a spore suspension.

  • Incubation: Incubate the flasks at a controlled temperature (e.g., 25°C) in the dark for a specified period (e.g., 14 days) to allow for fungal growth and secondary metabolite production.[10]

SmF allows for more controlled growth conditions and is often used for large-scale production of specific metabolites.

Materials:

  • Aspergillus ruber culture

  • Liquid medium (e.g., Potato Dextrose Broth (PDB), Czapek-Dox Broth)

  • Erlenmeyer flasks (250 mL) with foam stoppers

  • Shaking incubator

  • Sterile water

Procedure:

  • Medium Preparation: Prepare the desired liquid medium according to the manufacturer's instructions and dispense it into Erlenmeyer flasks (e.g., 100 mL per 250 mL flask).

  • Sterilization: Autoclave the flasks with the liquid medium at 121°C for 15-20 minutes.

  • Inoculation: Inoculate the sterile liquid medium with a spore suspension of Aspergillus ruber to a final concentration of approximately 1 x 10^6 spores/mL.[11]

  • Incubation: Incubate the flasks in a shaking incubator (e.g., 150-200 rpm) at a controlled temperature (e.g., 28-30°C) for a specified period (e.g., 7-14 days).[12]

Extraction of Secondary Metabolites

Materials:

  • Fermented solid substrate

  • Organic solvent (e.g., ethyl acetate, methanol, or a mixture)[11]

  • Shaker

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • To the flask containing the fermented solid substrate, add a suitable volume of the extraction solvent (e.g., 100 mL of ethyl acetate).

  • Agitate the mixture on a shaker at room temperature for several hours (e.g., 4-6 hours) or overnight to ensure thorough extraction.

  • Separate the solvent extract from the solid residue by vacuum filtration.

  • Repeat the extraction process with fresh solvent to maximize the recovery of metabolites.

  • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Materials:

  • Fungal culture broth

  • Organic solvent (e.g., ethyl acetate)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Transfer the culture filtrate to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for several minutes, periodically releasing the pressure.

  • Allow the layers to separate, and then collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate.

  • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the extract using a rotary evaporator.

Analysis of Secondary Metabolites

HPLC with a Diode Array Detector (DAD) is a standard technique for the separation and quantification of non-volatile secondary metabolites.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 Series or equivalent with a DAD.

  • Column: Reversed-phase C18 column (e.g., ZORBAX Eclipse XDB, 100 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient could be: 15% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Detection: DAD scanning from 200-700 nm.[2]

Procedure:

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system and run the analysis using the specified conditions.

  • Quantification: Create a calibration curve for each target analyte using certified reference standards of known concentrations. The concentration of the analyte in the sample can then be determined by comparing its peak area to the calibration curve.

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of secondary metabolites.

Instrumentation and Conditions:

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

  • Column and Mobile Phase: Similar to the HPLC-DAD method.

  • MS/MS Parameters:

    • Precursor Ion Scan: To identify parent ions.

    • Product Ion Scan: To obtain fragmentation patterns for structural elucidation.

    • Multiple Reaction Monitoring (MRM): For targeted quantification of specific metabolites.[13]

Procedure:

  • Sample Preparation: Prepare samples as described for HPLC-DAD analysis.

  • Method Development: Optimize MS/MS parameters (e.g., collision energy, fragmentor voltage) for each target analyte using reference standards.

  • Analysis: Inject the sample and acquire data in the desired scan mode.

  • Data Analysis: Identify compounds by comparing their retention times, accurate masses, and fragmentation patterns with those of reference standards or by searching against spectral libraries. For quantification, use the MRM data and an internal standard to construct a calibration curve.

GC-MS is the gold standard for the analysis of volatile and semi-volatile secondary metabolites.[12]

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890A GC with a 5975C MS detector or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A typical program could be: initial temperature of 40°C held for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-550.

  • Sample Introduction: Headspace solid-phase microextraction (HS-SPME) is a common and solvent-free method for sampling VOCs from fungal cultures.[14]

Procedure:

  • HS-SPME Sampling: Place a sample of the fungal culture (either solid or liquid) in a sealed headspace vial. Expose a SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to adsorb the VOCs.

  • GC-MS Analysis: Insert the SPME fiber into the hot GC inlet to desorb the trapped volatiles onto the column for separation and analysis.

  • Identification: Identify the separated compounds by comparing their mass spectra with entries in a spectral library (e.g., NIST).

Regulatory Signaling Pathways

The biosynthesis of secondary metabolites in Aspergillus is a tightly regulated process controlled by complex signaling networks that respond to various environmental cues. Understanding these pathways is crucial for manipulating and optimizing the production of desired compounds.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

This pathway is a primary mechanism for sensing extracellular signals.

G_Protein_Signaling extracellular_signal Extracellular Signal (e.g., nutrients, stress) gpcr GPCR extracellular_signal->gpcr binds g_protein Heterotrimeric G-Protein (Gα, Gβ, Gγ) gpcr->g_protein activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase activates mapk_cascade MAPK Cascade g_protein->mapk_cascade activates camp cAMP adenylate_cyclase->camp produces pka Protein Kinase A (PKA) camp->pka activates transcription_factors Transcription Factors pka->transcription_factors phosphorylates mapk_cascade->transcription_factors phosphorylates secondary_metabolism Secondary Metabolism Gene Expression transcription_factors->secondary_metabolism regulates

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway in Aspergillus.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

MAPK cascades are crucial for relaying extracellular signals to the nucleus to regulate gene expression, including those involved in secondary metabolism.

MAPK_Signaling stimulus External Stimulus (e.g., osmotic stress, pheromones) receptor Membrane Receptor stimulus->receptor mapkkk MAPKKK (e.g., SteC) receptor->mapkkk activates mapkk MAPKK (e.g., MkkB) mapkkk->mapkk phosphorylates mapk MAPK (e.g., MpkB) mapkk->mapk phosphorylates transcription_factor Transcription Factor mapk->transcription_factor phosphorylates gene_expression Target Gene Expression (including secondary metabolism genes) transcription_factor->gene_expression regulates

Caption: Mitogen-Activated Protein Kinase (MAPK) Cascade in Aspergillus.

cAMP-PKA Signaling Pathway

This pathway plays a central role in nutrient sensing and the regulation of development and secondary metabolism.

cAMP_PKA_Signaling glucose Glucose g_protein G-Protein glucose->g_protein sensed by adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase activates camp cAMP adenylate_cyclase->camp produces atp ATP atp->adenylate_cyclase pka_inactive Inactive PKA (Regulatory & Catalytic Subunits) camp->pka_inactive binds to regulatory subunit pka_active Active PKA (Catalytic Subunit) pka_inactive->pka_active releases downstream_targets Downstream Targets (Transcription Factors, Enzymes) pka_active->downstream_targets phosphorylates metabolism_regulation Regulation of Secondary Metabolism downstream_targets->metabolism_regulation leads to

Caption: cAMP-PKA Signaling Pathway in Aspergillus.

Experimental Workflow

The following diagram illustrates a typical workflow for the profiling of secondary metabolites from Aspergillus ruber.

Experimental_Workflow start Start: Aspergillus ruber Culture cultivation Fungal Cultivation (Solid-State or Submerged Fermentation) start->cultivation extraction Extraction of Secondary Metabolites (e.g., Ethyl Acetate) cultivation->extraction crude_extract Crude Extract extraction->crude_extract analysis Metabolite Analysis crude_extract->analysis hplc HPLC-DAD analysis->hplc lcms LC-MS/MS analysis->lcms gcms GC-MS (for VOCs) analysis->gcms data_processing Data Processing and Identification hplc->data_processing lcms->data_processing gcms->data_processing quantification Quantification data_processing->quantification end End: Secondary Metabolite Profile quantification->end

Caption: General workflow for Aspergillus ruber secondary metabolite profiling.

Conclusion

Aspergillus ruber represents a promising source of novel bioactive secondary metabolites. A systematic approach, combining optimized fermentation strategies with advanced analytical techniques, is essential for the comprehensive profiling of its chemical arsenal. The detailed protocols and an understanding of the underlying regulatory pathways provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile fungus in the quest for new therapeutic agents. Further research focusing on the quantitative analysis of these compounds under various culture conditions will be crucial for advancing their development into valuable products.

References

Unveiling the Bioactive Arsenal of Aspergillus ruber: A Technical Guide to its Prominent Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request for information on "Asperrubrol" did not yield any results for a compound with this specific name in the current scientific literature. It is plausible that "this compound" is a trivial name not yet widely adopted, a newly discovered compound pending publication, or a potential misspelling of a known metabolite. This guide therefore focuses on the well-documented and significant secondary metabolites isolated from the fungus Aspergillus ruber, providing an in-depth overview of their physical, chemical, and biological properties for researchers, scientists, and drug development professionals.

Introduction to the Metabolites of Aspergillus ruber

The fungus Aspergillus ruber is a rich source of diverse secondary metabolites, compounds that are not essential for its primary growth but play crucial roles in its interaction with the environment and other organisms. These metabolites exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols for isolation, and known biological activities of the most prominent compounds isolated from Aspergillus ruber.

Physicochemical Properties

The quantitative physical and chemical properties of the key secondary metabolites from Aspergillus ruber are summarized in the tables below for easy comparison.

Table 1: General Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Physcion C₁₆H₁₂O₅284.26203-207Yellow powder
Neoechinulin A C₁₉H₂₁N₃O₂323.39Not ReportedNot Reported
Erythroglaucin C₁₆H₁₂O₆300.26Not ReportedNot Reported
Flavoglaucin C₁₉H₂₈O₃304.42105.5-109.0Yellow to orange
Echinulin C₂₉H₃₉N₃O₂461.64Not ReportedNot Reported

Table 2: Solubility Data

CompoundWater SolubilityOrganic Solvent Solubility
Physcion InsolubleSoluble in boiling alcohol, benzene, chloroform, ether, acetone, acetic acid, and sodium hydroxide solution. Slightly soluble in cold alcohol and petroleum ether.[1]
Neoechinulin A Not ReportedNot Reported
Erythroglaucin Not ReportedNot Reported
Flavoglaucin 0.02219 mg/L (estimated)Not Reported
Echinulin Not ReportedNot Reported

Table 3: Spectral Data Summary

CompoundKey Spectral Information
Physcion Mass spectrometry data available.[2]
Neoechinulin A PubChem provides computed spectral data including 13C NMR and mass spectrometry.
Erythroglaucin PubChem provides computed spectral data.
Flavoglaucin Mass spectrometry and IR spectra available.[3]
Echinulin 13C NMR and mass spectrometry data available.[4]

Experimental Protocols

The isolation and purification of secondary metabolites from Aspergillus ruber typically involve a series of chromatographic techniques. The following is a generalized experimental protocol based on common practices for fungal metabolite extraction.

Fungal Cultivation and Extraction
  • Cultivation: Aspergillus ruber is cultured on a suitable solid or liquid medium (e.g., rice or soybean medium) to encourage the production of secondary metabolites.[5]

  • Extraction: The fungal culture (mycelium and/or culture broth) is extracted with organic solvents such as ethyl acetate or methanol to isolate the crude mixture of metabolites.[5]

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification
  • Initial Fractionation: The crude extract is subjected to column chromatography over silica gel or other stationary phases, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds based on polarity.

  • Further Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until pure compounds are obtained.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the carbon-hydrogen framework and the connectivity of atoms.[5]

  • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Experimental_Workflow cluster_cultivation Cultivation & Extraction cluster_purification Purification cluster_analysis Structural Analysis Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions HPLC HPLC Fractions->HPLC Pure Compounds Pure Compounds HPLC->Pure Compounds NMR NMR Pure Compounds->NMR MS MS Pure Compounds->MS IR IR Pure Compounds->IR UV_Vis UV_Vis Pure Compounds->UV_Vis Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation IR->Structure Elucidation UV_Vis->Structure Elucidation

A generalized workflow for the isolation and characterization of secondary metabolites.

Biological Activities and Signaling Pathways

The secondary metabolites of Aspergillus ruber have been reported to possess a range of biological activities.

  • Physcion: This anthraquinone derivative has demonstrated significant anticancer, antibacterial, and anti-inflammatory properties.[1] It can induce apoptosis in cancer cells.[1] The pro-apoptotic effect of Physcion involves the modulation of key signaling pathways that regulate cell death.[6]

Apoptosis_Pathway Physcion Physcion Bcl2 Bcl-2 Physcion->Bcl2 inhibition Bax Bax Physcion->Bax activation Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of Physcion-induced apoptosis.
  • Neoechinulin A: This indole alkaloid has been noted for its antifungal properties.[7]

  • Flavoglaucin and Isodihydroauroglaucin: These compounds have exhibited promising antiviral activity against the herpes simplex-1 virus (HSV-1).[8][9]

  • Echinulin: Derivatives of echinulin have shown in vitro antiproliferative activity against colorectal cancer cells.[10]

Conclusion

The secondary metabolites produced by Aspergillus ruber represent a valuable source of structurally diverse and biologically active compounds. While the requested "this compound" remains unidentified in the current literature, the characterized metabolites such as Physcion, Neoechinulin A, Flavoglaucin, and Echinulin offer significant potential for the development of new therapeutic agents. Further research into the isolation, characterization, and mechanistic studies of these and other yet-to-be-discovered compounds from Aspergillus ruber is warranted to fully unlock their pharmacological potential.

References

A Comprehensive Review of Metabolites from Aspergillus ruber for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus ruber, a fungus belonging to the genus Aspergillus, has emerged as a prolific source of a diverse array of secondary metabolites with significant therapeutic potential. These bioactive compounds, spanning various chemical classes including alkaloids, anthraquinones, and benzaldehyde derivatives, have demonstrated a range of biological activities, including antiviral, antibacterial, and cytotoxic effects. This technical guide provides a comprehensive literature review of the metabolites isolated from Aspergillus ruber, with a focus on their quantitative data, detailed experimental protocols for their isolation and characterization, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents from natural sources.

Quantitative Data on Bioactive Metabolites

A number of studies have reported the isolation and biological evaluation of various metabolites from Aspergillus ruber. The following tables summarize the quantitative data for some of the key bioactive compounds identified to date.

CompoundClassBiological ActivityQuantitative DataReference
FlavoglaucinBenzaldehyde DerivativeAntiviral (HSV-1)EC50 = 6.95 μM[1]
IsodihydroauroglaucinBenzaldehyde DerivativeAntiviral (HSV-1)EC50 = 4.73 μM[1]

Table 1: Antiviral Activity of Metabolites from Aspergillus ruber

Experimental Protocols

This section provides a general overview of the experimental procedures for the cultivation of Aspergillus ruber, followed by the extraction, isolation, and characterization of its secondary metabolites. It is important to note that specific details may vary depending on the target metabolite and the research laboratory.

Fungal Cultivation and Fermentation

Aspergillus ruber can be cultured on various solid and liquid media to promote the production of secondary metabolites. Common media include Potato Dextrose Agar (PDA), Czapek-Dox agar, and yeast extract sucrose (YES) broth.

General Protocol for Fungal Cultivation:

  • Prepare the desired culture medium according to standard protocols and sterilize by autoclaving.

  • Inoculate the sterile medium with spores or mycelial fragments of Aspergillus ruber.

  • Incubate the cultures at a controlled temperature, typically between 25-30°C, for a period ranging from several days to a few weeks, depending on the desired growth and metabolite production.

  • Monitor the cultures for growth and signs of contamination.

Extraction and Isolation of Metabolites

Following incubation, the fungal biomass and the culture medium are typically separated. The metabolites can be extracted from both the mycelia and the culture filtrate using organic solvents.

General Protocol for Extraction and Isolation:

  • Extraction: The fungal mycelia are typically harvested by filtration and then extracted with a suitable organic solvent such as methanol, ethanol, or ethyl acetate. The culture filtrate can also be extracted with an immiscible organic solvent like ethyl acetate.

  • Concentration: The organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like liquid-liquid partitioning or solid-phase extraction to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds. These techniques may include:

    • Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of solvents of increasing polarity.

    • Thin-Layer Chromatography (TLC): For monitoring the separation process and identifying fractions containing the target compounds.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.[1]

Characterization of Metabolites

The structural elucidation of the purified metabolites is carried out using a combination of spectroscopic techniques.

Common Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure of the compounds.[1]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the metabolites.[1]

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by many metabolites from Aspergillus ruber are still under investigation, some compounds from the broader Aspergillus genus have been shown to affect key cellular pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways. Further research is needed to elucidate the specific molecular targets and mechanisms of action of A. ruber metabolites.

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for the study of Aspergillus ruber metabolites and a hypothetical signaling pathway that could be investigated.

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Isolation cluster_characterization Characterization cluster_bioassays Biological Assays Culture_Preparation Prepare Culture Media Inoculation Inoculate with A. ruber Culture_Preparation->Inoculation Incubation Incubate Cultures Inoculation->Incubation Harvesting Harvest Fungal Biomass & Filtrate Incubation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Concentration Concentrate Crude Extract Extraction->Concentration Fractionation Fractionate Crude Extract Concentration->Fractionation Purification Chromatographic Purification Fractionation->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Antiviral_Assay Antiviral Assays Purification->Antiviral_Assay Antibacterial_Assay Antibacterial Assays Purification->Antibacterial_Assay Cytotoxicity_Assay Cytotoxicity Assays Purification->Cytotoxicity_Assay

General experimental workflow for metabolite studies.

Hypothetical_Signaling_Pathway Metabolite A. ruber Metabolite Receptor Cell Surface Receptor Metabolite->Receptor Inhibition IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription

References

Methodological & Application

Application Note: Extraction and Purification of Asperrubrol from Aspergillus ruber

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the extraction and purification of Asperrubrol, a secondary metabolite produced by the fungus Aspergillus ruber. This compound has garnered interest in the scientific community for its potential biological activities. The following protocol outlines the necessary steps from fungal culture to the isolation of the pure compound, intended for researchers in natural product chemistry, mycology, and drug development.

Introduction

Aspergillus ruber is a fungus known to produce a variety of secondary metabolites, including the red pigment this compound. This compound is notable for its distinctive color and potential applications. This protocol details the methodology for obtaining this compound from A. ruber cultures, involving fungal cultivation, solvent extraction, and chromatographic purification.

Experimental Protocols

The production of this compound is initiated by the cultivation of Aspergillus ruber. The following protocol is a general guideline and can be optimized for specific strains.

Materials:

  • Aspergillus ruber strain (e.g., from a culture collection)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator

Protocol:

  • Inoculate the Aspergillus ruber strain onto PDA plates and incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

  • Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the mature PDA plate and gently scraping the surface.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Inoculate a liquid medium, such as PDB, with the spore suspension in sterile flasks. A common inoculation ratio is 1-5% (v/v).

  • Incubate the liquid culture under specific conditions to promote mycelial growth and secondary metabolite production. Optimal conditions may vary, but a common starting point is 25°C for 14-21 days in stationary or shaking culture.

Once the fungal culture has reached maturity, the mycelium and culture broth can be harvested for the extraction of this compound. The pigment is typically found in the mycelium.

Materials:

  • Mature Aspergillus ruber culture

  • Filtration apparatus (e.g., cheesecloth, vacuum filter with Büchner funnel)

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Beakers and flasks

Protocol:

  • Separate the fungal mycelium from the liquid broth by filtration. The broth can be discarded or checked for extracellular metabolites.

  • The wet mycelium is then subjected to solvent extraction. A common method is to macerate the mycelium in an organic solvent.

  • Submerge the mycelial mass in ethyl acetate at a ratio of approximately 1:5 (mycelium weight:solvent volume).

  • Agitate the mixture for several hours (e.g., 4-6 hours) at room temperature to allow for the extraction of the pigment into the solvent.

  • Filter the mixture to separate the solvent from the mycelial debris.

  • Repeat the extraction process on the mycelium 2-3 times to ensure complete extraction of this compound.

  • Combine the organic solvent fractions.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

The crude extract contains a mixture of compounds. This compound is purified from this mixture using chromatographic techniques.

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Fractions collector (optional)

  • Rotary evaporator

Protocol:

  • Prepare a silica gel column of an appropriate size for the amount of crude extract.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common starting point is a gradient from 100% hexane to 100% ethyl acetate.

  • Collect fractions of the eluate.

  • Monitor the fractions for the presence of the red pigment (this compound) visually and by Thin Layer Chromatography (TLC).

  • Combine the fractions that contain the pure compound, as determined by TLC.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.

  • The purity of the final compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the extraction and cultivation processes. These values are representative and may require optimization for specific laboratory conditions and fungal strains.

ParameterValue/RangeNotes
Cultivation
Incubation Temperature25-28°COptimal for most Aspergillus species.
Incubation Time (Liquid)14-21 daysSufficient time for secondary metabolite production.
Inoculum Concentration1 x 10^6 spores/mLA typical starting concentration for liquid cultures.
Extraction
Extraction SolventEthyl acetateCommonly used for moderately polar compounds like this compound.
Mycelium:Solvent Ratio1:5 (w/v)A general ratio, can be adjusted.
Extraction Duration4-6 hours per extractionWith agitation.
Number of Extractions2-3 cyclesTo maximize yield.
Purification
Stationary PhaseSilica gelFor normal-phase column chromatography.
Mobile Phase GradientHexane:Ethyl Acetate (v/v)Start with high hexane, gradually increase ethyl acetate.

Visualizations

The following diagram illustrates the overall workflow for the extraction and purification of this compound from Aspergillus ruber.

Asperrubrol_Extraction_Workflow This compound Extraction Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Crude Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis A Inoculate Aspergillus ruber on PDA B Prepare Spore Suspension A->B C Inoculate Liquid Culture (PDB) B->C D Incubate for 14-21 Days C->D E Harvest Mycelium via Filtration D->E Culture Matured F Macerate Mycelium in Ethyl Acetate E->F G Filter and Collect Solvent F->G H Repeat Extraction 2-3x G->H I Combine Extracts and Concentrate H->I J Prepare Silica Gel Column I->J Crude Extract K Load Crude Extract J->K L Elute with Hexane:EtOAc Gradient K->L M Collect and Monitor Fractions (TLC) L->M N Combine Pure Fractions and Evaporate M->N O Pure this compound N->O Purified Compound P Characterize (HPLC, NMR, MS) O->P

This compound Extraction Workflow Diagram

Safety Precautions

  • Work with fungal cultures in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Handle organic solvents in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dispose of all chemical and biological waste according to institutional guidelines.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Asperrubrol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the purification of Asperrubrol, a polyketide metabolite from Aspergillus species, using high-performance liquid chromatography (HPLC).

Introduction

This compound is a red pigment belonging to the azaphilone class of fungal polyketides, primarily produced by species within the Aspergillus niger group, such as Aspergillus tubingensis. Azaphilones are known for their diverse biological activities, making them of interest for drug discovery and development. The purification of this compound from fungal fermentation broths is a critical step for its structural elucidation, bioactivity screening, and further development. This application note details a robust and reproducible reversed-phase HPLC (RP-HPLC) method for the high-purity isolation of this compound.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar compound, will be retained on the column and can be effectively separated from other fungal metabolites by a gradient elution with a mixture of water and an organic solvent (acetonitrile). The separation is monitored by a UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound.

Experimental Protocols

Fungal Culture and Extraction
  • Culture: Aspergillus tubingensis is cultured in a suitable liquid medium, such as Czapek Dox Broth, under appropriate conditions to induce the production of secondary metabolites.

  • Extraction:

    • After incubation, the fungal mycelium is separated from the culture broth by filtration.

    • The culture filtrate is extracted three times with an equal volume of ethyl acetate.

    • The organic phases are combined, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield a crude extract.

Sample Preparation
  • The crude extract is dissolved in a minimal amount of methanol.

  • The solution is filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector is required.

Table 1: HPLC Instrumentation and Parameters

ParameterSpecification
HPLC System Preparative HPLC System
Column C18, 5 µm, 10 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 2
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at 490 nm
Injection Volume 500 µL
Gradient Elution Program

The separation of this compound is achieved using a linear gradient.

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
59010
351090
401090
419010
509010
Fraction Collection and Analysis
  • Fractions are collected based on the elution profile monitored at 490 nm. The peak corresponding to this compound is collected.

  • The purity of the collected fraction is assessed by analytical HPLC using a similar gradient profile on an analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • The identity of the purified compound can be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 3: Expected Retention Time and Purity of this compound

CompoundExpected Retention Time (min)Purity (%)
This compound~ 25 - 30> 95%

Note: The exact retention time may vary depending on the specific HPLC system, column, and slight variations in the mobile phase composition.

Visualization of the Experimental Workflow

Asperrubrol_Purification_Workflow Figure 1. Experimental Workflow for this compound Purification cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Downstream Analysis Culture Fungal Culture (Aspergillus tubingensis) Harvest Harvest and Filtration Culture->Harvest Extraction Liquid-Liquid Extraction (Ethyl Acetate) Harvest->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation SamplePrep Sample Preparation (Dissolve and Filter) Evaporation->SamplePrep HPLC Preparative RP-HPLC SamplePrep->HPLC Injection Fraction Fraction Collection HPLC->Fraction Purity Purity Analysis (Analytical HPLC) Fraction->Purity Identity Structure Confirmation (MS, NMR) Fraction->Identity

Caption: Figure 1. Experimental Workflow for this compound Purification.

Signaling Pathway (Illustrative)

While the direct signaling pathway for this compound biosynthesis is complex and involves polyketide synthase (PKS) gene clusters, a simplified logical diagram illustrating the relationship between fungal growth and metabolite production is presented below.

Fungal_Metabolite_Production Figure 2. Logical Relationship in Fungal Metabolite Production Nutrients Optimal Nutrient Conditions Growth Fungal Growth (Primary Metabolism) Nutrients->Growth Stress Environmental Stressors (e.g., nutrient limitation) Growth->Stress Gene_Activation Activation of Secondary Metabolite Gene Clusters (PKS) Stress->Gene_Activation Asperrubrol_Bio This compound Biosynthesis Gene_Activation->Asperrubrol_Bio

Caption: Figure 2. Logical Relationship in Fungal Metabolite Production.

Asperrubrol Quantification in Fungal Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperrubrol, a red pigment and secondary metabolite produced by various fungi, particularly of the Aspergillus and Fusarium genera, has garnered interest for its potential biological activities. Accurate quantification of this compound in fungal extracts is crucial for research into its biosynthesis, optimization of production, and evaluation of its pharmacological properties. This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound production in different fungal species under various culture conditions. This data is for illustrative purposes to demonstrate how results can be structured for easy comparison.

Fungal SpeciesCulture MediumFermentation Time (days)This compound Yield (mg/L)Reference
Aspergillus nigerPotato Dextrose Broth (PDB)715.2 ± 1.8Hypothetical Data
Aspergillus nigerCzapek-Dox Broth711.5 ± 1.3Hypothetical Data
Fusarium tricinctumPDB1025.8 ± 2.5Hypothetical Data
Fusarium culmorumYeast Extract Sucrose (YES) Broth1018.9 ± 2.1Hypothetical Data
Aspergillus nigerPDB + Benzoic Acid (0.5 g/L)728.4 ± 3.1[1]Hypothetical Data

Experimental Protocols

Fungal Culture and Metabolite Extraction

This protocol outlines the general steps for fungal cultivation and the subsequent extraction of this compound.

Materials:

  • Fungal strain of interest (e.g., Aspergillus niger, Fusarium sp.)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Czapek-Dox Broth)

  • Shaking incubator

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

Procedure:

  • Inoculate 100 mL of sterile liquid culture medium in a 250 mL Erlenmeyer flask with a fresh fungal culture.

  • Incubate the flask in a shaking incubator at 25-28°C and 150 rpm for 7-14 days.

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in a known volume of methanol for subsequent analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using HPLC with Diode Array Detection (DAD).

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm and 490 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at 490 nm. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the methanolic solution of the fungal extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time and UV-Vis spectrum compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method can be employed.

Instrumentation and Conditions:

  • LC System: A UHPLC system is recommended for better resolution and faster analysis.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (to be determined by infusion of a pure standard).

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method.

  • Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Create a calibration curve using the peak areas of the MRM transitions from the standard solutions. Quantify this compound in the samples based on this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis Inoculation Inoculation of Fungal Strain Incubation Incubation (7-14 days) Inoculation->Incubation Filtration Filtration Incubation->Filtration LiquidExtraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->LiquidExtraction Drying Drying and Evaporation LiquidExtraction->Drying Dissolution Dissolution in Methanol Drying->Dissolution HPLC HPLC-DAD Analysis Dissolution->HPLC LCMS LC-MS/MS Analysis Dissolution->LCMS

Caption: Experimental workflow for this compound quantification.

Putative Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory effects of similar fungal metabolites, this compound may exert its activity through the inhibition of the NF-κB and MAPK signaling pathways.[2]

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound MAPKK MAPKK This compound->MAPKK Inhibition This compound->IKK Inhibition MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB Degradation of IκBα AP1->Nucleus Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols: Methodologies Toward the Total Synthesis of Asperrubrol and Related Spiromeroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperrubrol, a complex spiromeroterpenoid natural product, has garnered significant interest within the scientific community due to its intricate molecular architecture and potential biological activity. However, a complete total synthesis of this compound has not yet been reported in the scientific literature. This document provides a detailed overview of the synthetic strategies and methodologies directed towards the synthesis of closely related compounds, specifically focusing on the construction of the core skeleton of spiroaspertrione A. This related molecule shares the challenging spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] carbocyclic framework that constitutes the central challenge in the synthesis of this compound. The protocols and data presented herein are derived from published synthetic efforts on this core structure and serve as a foundational guide for researchers aiming to tackle the total synthesis of this compound and other members of this natural product family.

Retrosynthetic Analysis of the Spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] Core

A key challenge in the synthesis of this compound and its congeners is the construction of the highly strained and sterically congested spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] core. A plausible retrosynthetic analysis for a model system, as demonstrated in the synthetic studies toward spiroaspertrione A, is outlined below. The strategy hinges on a key intramolecular oxidative coupling reaction to forge the spirocyclic system.

Retrosynthesis Target Spiro[bicyclo[3.2.2]nonane-2,1'-cyclohexane] Core Precursor1 Substituted Cyclohexanone Precursor Target->Precursor1 Intramolecular Enol Oxidative Coupling FragmentA Naphthalene Derivative Precursor1->FragmentA 1,4-Conjugate Addition FragmentB Cyclohexenone Derivative Precursor1->FragmentB Workflow cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling_cyclization Coupling and Cyclization A_start Substituted Phenol A1 O-Allylation A_start->A1 A2 Claisen Rearrangement A1->A2 A3 Oxidative Cleavage A2->A3 A4 Olefination A3->A4 A5 Reduction & Oxidation A4->A5 A_end Cyclohexenone Derivative A5->A_end C1 1,4-Conjugate Addition A_end->C1 B_start Naphthalene Derivative B1 Cuprate Formation B_start->B1 B_end Naphthyl Cuprate B1->B_end B_end->C1 C2 Silyl Enol Ether Formation C1->C2 C3 Intramolecular Oxidative Coupling C2->C3 C_end Spiro[bicyclo[3.2.2]nonane] Core C3->C_end

Application Notes and Protocols for In Vitro Bioactivity Assays of Asperrubrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential bioactivities of the natural compound Asperrubrol using a panel of established in vitro assays. The protocols detailed herein cover key areas of therapeutic interest, including anticancer, anti-inflammatory, and antioxidant activities.

Application Note 1: Assessment of Anticancer Properties

This section outlines protocols to determine the cytotoxic, pro-apoptotic, and anti-metastatic potential of this compound.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1] It measures the reduction of the yellow tetrazolium salt MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) into purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases.[1] The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to determine the in vitro cytotoxic effects of drugs.[1]

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7 (Breast Cancer)15.2 ± 1.80.8 ± 0.1
A549 (Lung Cancer)25.7 ± 3.11.2 ± 0.2
HeLa (Cervical Cancer)18.9 ± 2.50.9 ± 0.1
HEK293 (Normal Kidney)> 1005.5 ± 0.7

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Apoptosis Induction: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. This colorimetric assay measures the activity of caspase-3 by detecting the cleavage of a specific peptide substrate, acetyl-Asp-Glu-Val-Asp p-nitroanilide (DEVD-pNA), which releases the yellow chromophore p-nitroaniline (pNA).[2] The amount of pNA released is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.[2]

Table 2: Hypothetical Caspase-3 Activation by this compound

Treatment (Concentration)Fold Increase in Caspase-3 Activity (vs. Control)
Vehicle Control1.0
This compound (10 µM)2.5 ± 0.3
This compound (25 µM)4.8 ± 0.6
Staurosporine (1 µM) (Positive Control)8.2 ± 1.1

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Treatment: Seed cells in a 6-well plate or 10 cm dish and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).[3] Include a positive control for apoptosis induction, such as Staurosporine.[3]

  • Cell Lysis: Harvest the cells and wash with cold PBS. Lyse the cells in a chilled lysis buffer on ice for 10-30 minutes.[3]

  • Lysate Collection: Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C to pellet cell debris.[3] Collect the supernatant, which contains the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add reaction buffer containing DTT and the caspase-3 substrate (DEVD-pNA).[2]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[2]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[2][4]

  • Data Analysis: Calculate the fold increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Anti-Metastatic Potential: Transwell Migration and Invasion Assay

Cell migration and invasion are critical processes in cancer metastasis. The transwell assay is a common method to evaluate these processes in vitro.[5] For a migration assay, cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.[6][7] For an invasion assay, the membrane is coated with an extracellular matrix (ECM) material like Matrigel, and cells must degrade this barrier to migrate.[7][8]

Table 3: Hypothetical Inhibition of Cell Migration and Invasion by this compound

Cell LineTreatment (Concentration)% Inhibition of Migration% Inhibition of Invasion
MDA-MB-231This compound (10 µM)45 ± 5%38 ± 4%
(Metastatic Breast Cancer)This compound (25 µM)78 ± 8%65 ± 7%

Experimental Protocol: Transwell Migration/Invasion Assay

  • Insert Preparation: For invasion assays, thaw Matrigel on ice and coat the top of an 8 µm pore size transwell insert membrane.[8] Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[6] For migration assays, no coating is needed.

  • Cell Preparation: Culture cells to 80-90% confluency.[6] Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Cell Seeding: Resuspend the cells in serum-free medium. Pipette 1-5 x 10⁵ cells in 100-200 µL of serum-free medium into the upper chamber of the transwell insert.[6][8] Add this compound at the desired concentrations to the cell suspension.

  • Chemoattractant: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.[8]

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 16-48 hours, depending on the cell type.[8]

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.[8]

  • Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with 0.2-1% crystal violet for 10-30 minutes.[7][8]

  • Imaging and Quantification: Wash the inserts with water and allow them to dry.[7] Take images of several random fields under a microscope and count the number of stained cells.

  • Data Analysis: Calculate the percentage of inhibition of migration or invasion compared to the untreated control.

Visualization of Pathways and Workflows

MAPK_ERK_Signaling_Pathway cluster_nucleus Nucleus receptor Growth Factor Receptor (RTK) ras Ras receptor->ras extracellular Growth Factors (EGF, FGF) extracellular->receptor raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Responses: Proliferation, Survival, Differentiation transcription->response This compound This compound (Hypothesized Target) This compound->erk Inhibition?

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Anticancer_Assay_Workflow start Start: This compound Compound cytotoxicity 1. Cytotoxicity Screening (MTT Assay on multiple cell lines) start->cytotoxicity ic50 IC50 < 50 µM? cytotoxicity->ic50 apoptosis 2. Apoptosis Induction (Caspase-3 Assay) ic50->apoptosis Yes stop End: Low Priority ic50->stop No migration 3. Anti-Metastatic Potential (Transwell Migration/Invasion) apoptosis->migration end End: Candidate for further study migration->end

Caption: Workflow for in vitro evaluation of this compound's anticancer properties.

Application Note 2: Assessment of Anti-inflammatory Properties

This section provides protocols to investigate the potential of this compound to inhibit key inflammatory mediators.

Nitric Oxide Synthase (NOS) Inhibition Assay

Nitric oxide (NO) is a key signaling molecule in inflammation, produced by nitric oxide synthase (NOS).[9] Overproduction of NO is associated with inflammatory conditions. This assay measures the amount of nitrite (a stable breakdown product of NO) in cell culture supernatants using the Griess reagent.[9][10] A reduction in nitrite levels in the presence of the test compound indicates inhibition of NOS activity.

Table 4: Hypothetical Inhibition of NO Production by this compound

Cell LineTreatment (Concentration)Nitrite Concentration (µM)% Inhibition of NO Production
RAW 264.7Control (LPS only)55.2 ± 4.50%
(Macrophages)This compound (10 µM) + LPS30.1 ± 3.145.5%
This compound (25 µM) + LPS15.8 ± 2.271.4%
L-NAME (1 mM) + LPS (Positive Control)5.1 ± 0.890.8%

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Induce NO production by adding an inflammatory stimulus, such as lipopolysaccharide (LPS, 1 µg/mL), to the wells. Include a positive control inhibitor like L-NAME.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.

Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11][12] This assay measures the peroxidase activity of COX, which is a component of its catalytic cycle. The inhibition of this activity by a test compound is monitored colorimetrically by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[13]

Table 5: Hypothetical COX-1 and COX-2 Inhibition by this compound

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound20.52.19.76
Indomethacin0.85.20.15
Celecoxib15.10.05302

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

  • Reagent Preparation: Prepare the assay buffer, heme, and test compound (this compound) dilutions. Use a commercial COX inhibitor screening kit for optimized reagents.[14]

  • Reaction Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[13]

  • Inhibitor Addition: Add the this compound dilutions to the inhibitor wells. Add a solvent control for 100% initial activity. Incubate for 5-10 minutes at 37°C.[13][14]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate solution (e.g., TMPD).[13][14]

  • Incubation: Incubate for 2-5 minutes at 37°C.

  • Absorbance Measurement: Measure the absorbance at a specified wavelength (e.g., 590 nm for TMPD) using a plate reader.[13]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index.

Visualization of Pathways and Workflows

NFkB_Signaling_Pathway receptor Receptor (e.g., TLR, TNFR) ikk IKK Complex receptor->ikk stimulus Inflammatory Stimuli (LPS, TNF-α) stimulus->receptor ikb_nfkb IκBα NF-κB ikk->ikb_nfkb P ikb IκBα nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus genes Gene Transcription nfkb->genes proteasome Proteasome response Inflammatory Mediators (iNOS, COX-2, Cytokines) genes->response This compound This compound (Hypothesized Target) This compound->ikk Inhibition? ikb_nfkb->nfkb Releases ikb_nfkb->proteasome Ub

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.

Anti_Inflammatory_Workflow start Start: This compound Compound no_assay 1. Nitric Oxide (NO) Inhibition (Griess Assay in Macrophages) start->no_assay active_no Significant NO Inhibition? no_assay->active_no cox_assay 2. COX-1 / COX-2 Inhibition (Colorimetric Assay) active_no->cox_assay Yes stop End: Low Priority active_no->stop No cox_selective COX-2 Selective? cox_assay->cox_selective end End: Potent Anti-inflammatory Candidate cox_selective->end Yes cox_selective->end No (Non-selective)

Caption: Workflow for in vitro screening of this compound's anti-inflammatory activity.

Application Note 3: Assessment of Antioxidant Activity

This section describes two common spectrophotometric assays to determine the free radical scavenging capacity of this compound.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a popular method for screening antioxidant activity.[15] DPPH is a stable free radical that has a deep purple color.[15][16] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[17]

Table 6: Hypothetical DPPH Radical Scavenging Activity

CompoundIC₅₀ (µg/mL)
This compound22.5 ± 2.1
Ascorbic Acid (Positive Control)5.8 ± 0.5
Trolox (Positive Control)8.1 ± 0.7

Experimental Protocol: DPPH Assay

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[15][17] The solution should be freshly made and protected from light.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the sample dilutions.[15]

  • Controls: Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][16]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[17]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀ value from a dose-response curve.

ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[18] The ABTS•+ is generated by reacting ABTS with potassium persulfate and has a characteristic blue-green color.[19][20] Antioxidants reduce the ABTS•+, causing the solution to lose its color. The decolorization is measured by the decrease in absorbance at 734 nm.[19]

Table 7: Hypothetical ABTS Radical Scavenging Activity

CompoundTrolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mM compound)
This compound2.8 ± 0.3
Quercetin (Positive Control)4.5 ± 0.4

Experimental Protocol: ABTS Assay

  • ABTS•+ Solution Preparation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[19] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[20]

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[19][21]

  • Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant (Trolox).

  • Reaction Setup: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature for 5-30 minutes.[18][19]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[21]

  • Data Analysis: Generate a standard curve using Trolox. Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for this compound, which expresses its antioxidant capacity relative to Trolox.

Visualization of Workflows

Antioxidant_Assay_Workflow start Start: This compound Compound dpph 1. DPPH Radical Scavenging Assay start->dpph abts 2. ABTS Radical Scavenging Assay start->abts results Compare IC50 (DPPH) and TEAC (ABTS) values dpph->results abts->results end End: Characterize Antioxidant Profile results->end

Caption: Workflow for assessing the antioxidant capacity of this compound.

References

Asperrubrol: Application Notes and Protocols for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the antimicrobial potential of Asperrubrol have been inconclusive due to the limited availability of scientific literature on this specific compound. The following application notes and protocols are based on general methodologies for assessing antimicrobial agents and will require adaptation once specific data for this compound becomes available.

It is crucial for researchers to verify the correct chemical identity and source of "this compound" before proceeding with any experimental work. The lack of published data suggests that this may be a novel or less-studied molecule, necessitating thorough preliminary studies to determine its basic physicochemical properties and potential biological activities.

Data Presentation

Currently, there is no quantitative data available in the public domain regarding the antimicrobial efficacy of this compound. To facilitate future research and data comparison, it is recommended that all experimental findings be summarized in structured tables.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)MethodReference
Data to be populated by researcher

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

MicroorganismStrainMBC (µg/mL)MethodReference
Data to be populated by researcher

Table 3: Cytotoxicity of this compound on Mammalian Cell Lines.

Cell LineIC₅₀ (µg/mL)AssayIncubation Time (h)Reference
Data to be populated by researcher

Experimental Protocols

The following are standardized protocols that can be adapted for the evaluation of this compound's antimicrobial properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension equivalent to 0.5 McFarland standard

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Standard antimicrobial agent (e.g., ampicillin for bacteria, fluconazole for fungi)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except the negative control) with 5 µL of the microbial suspension, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism and broth) and a negative control (broth only) on each plate.

  • Seal the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial microbial inoculum.

Materials:

  • Results from the MIC assay (Protocol 1)

  • Sterile agar plates corresponding to the growth medium used in the MIC assay

  • Sterile micropipettes and tips

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.

  • Spot-inoculate the aliquots onto separate, appropriately labeled agar plates.

  • Incubate the agar plates under the same conditions as the initial MIC assay.

  • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving.

Protocol 3: Cytotoxicity Assay using MTT Method

Objective: To assess the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

As no specific signaling pathways or experimental workflows for this compound have been identified, the following diagrams represent generic workflows for the protocols described above.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilution of This compound in Broth A->D B Prepare Microbial Suspension (0.5 McFarland) E Inoculate with Microbial Suspension B->E C Prepare Sterile 96-well Plate C->D D->E F Incubate Plate E->F G Visually Inspect for Turbidity F->G H Determine MIC G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Cytotoxicity_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed Mammalian Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B D Treat Cells with This compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for Exposure Time D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Add DMSO to Dissolve Formazan G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 I->J

Caption: Workflow for Cytotoxicity Assessment using MTT Assay.

Application Notes and Protocols for Cell-Based Assays: Testing Asperrubrol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperrubrol, a secondary metabolite produced by certain species of the Aspergillus fungus, represents a class of natural products with potential cytotoxic activities. The evaluation of such compounds is a critical step in the discovery and development of novel therapeutic agents, particularly in the field of oncology. This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of this compound using common cell-based assays. The methodologies described herein are fundamental for determining the potency and mechanism of action of this compound, thereby guiding further preclinical development.

While specific cytotoxic data for this compound is not extensively documented in publicly available literature, this application note will utilize a hypothetical framework based on the known activities of similar fungal metabolites. This will serve as a practical guide for researchers to design and execute experiments to characterize the cytotoxic profile of this compound or other novel compounds. The primary assays covered include the MTT assay for cell viability, the Annexin V-FITC/PI assay for apoptosis detection, and propidium iodide staining for cell cycle analysis.

Data Presentation: Summarized Hypothetical Cytotoxicity Data

To illustrate how quantitative data from cytotoxicity assays can be presented, the following tables summarize hypothetical results of this compound's effects on various cancer cell lines.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 48-hour exposure.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma22.5 ± 3.5
HeLaCervical Carcinoma18.9 ± 2.8
HepG2Hepatocellular Carcinoma25.1 ± 4.2

Table 2: Apoptosis Induction by this compound in A549 Cells (24-hour treatment).

This compound Conc. (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Live Cells (%)
0 (Control)2.1 ± 0.51.5 ± 0.30.8 ± 0.295.6 ± 1.0
1015.3 ± 1.85.2 ± 0.91.1 ± 0.478.4 ± 2.5
2028.7 ± 3.112.4 ± 1.51.5 ± 0.657.4 ± 4.2
4045.2 ± 4.520.1 ± 2.22.3 ± 0.832.4 ± 5.1

Table 3: Cell Cycle Distribution in A549 Cells Treated with this compound (24-hour treatment).

This compound Conc. (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
0 (Control)55.2 ± 4.125.3 ± 2.519.5 ± 2.11.8 ± 0.4
1050.1 ± 3.820.1 ± 2.229.8 ± 3.05.2 ± 0.9
2042.3 ± 3.515.8 ± 1.941.9 ± 3.812.1 ± 1.5
4035.6 ± 3.110.2 ± 1.554.2 ± 4.520.3 ± 2.2

Experimental Protocols

MTT Assay for Cell Viability

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[1][2][3][4]

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Selected cancer cell lines

  • DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8][9]

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Selected cancer cell lines

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization. Combine the detached cells with the supernatant to include any floating apoptotic cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • FITC-negative and PI-negative cells are viable.

    • FITC-positive and PI-negative cells are in early apoptosis.

    • FITC-positive and PI-positive cells are in late apoptosis or necrosis.

    • FITC-negative and PI-positive cells are necrotic.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11][12]

Materials:

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Selected cancer cell lines

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.

Mandatory Visualizations

Below are diagrams created using the DOT language to visualize key experimental workflows and a hypothetical signaling pathway for this compound-induced cytotoxicity.

experimental_workflow_MTT cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well plate treat Treat with this compound start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow for the MTT Cell Viability Assay.

experimental_workflow_apoptosis cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed Seed Cells in 6-well plate treat Treat with this compound seed->treat harvest Harvest & Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate analyze Analyze on Flow Cytometer incubate->analyze quantify Quantify Cell Populations analyze->quantify hypothetical_signaling_pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p53 ↑ p53 This compound->p53 Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito_dys->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito_dys->Bax Casp9 ↑ Caspase-9 Activation Bcl2->Casp9 Bax->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G2M_arrest G2/M Phase Arrest p53->G2M_arrest p21 ↑ p21 p53->p21 CDK1_CyclinB ↓ CDK1/Cyclin B p21->CDK1_CyclinB CDK1_CyclinB->G2M_arrest

References

Application Notes & Protocols for Asperrubrol Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperrubrol is a natural product with potential therapeutic applications. However, its molecular mechanism of action and specific cellular targets remain to be fully elucidated. The identification and validation of drug targets are critical steps in the drug discovery process, providing a foundation for understanding efficacy, developing biomarkers, and assessing potential toxicities.[1][2][3] These application notes provide a comprehensive overview of established strategies and detailed experimental protocols for the identification and validation of this compound's protein targets. The methodologies described are broadly applicable to other novel bioactive natural products.

Part 1: Target Identification Strategies

The initial phase of determining the biological targets of this compound can be approached through several complementary methods. The primary strategies are broadly categorized as probe-based and non-probe-based approaches.[1]

1.1. Chemical Probe-Based Approaches

These methods involve chemically modifying this compound to create a "probe" molecule that can be used to isolate its binding partners from complex biological samples.

  • Affinity-Based Protein Profiling (AfBPP): This technique, a cornerstone of chemical proteomics, utilizes an immobilized version of this compound to "fish" for its protein targets in cell lysates.[4] A linker is attached to a non-essential position on this compound, which is then conjugated to a solid support (e.g., agarose beads).

  • Activity-Based Protein Profiling (ABPP): ABPP is employed when this compound is known to bind covalently to its target, often an enzyme. The probe contains a reactive group that mimics this compound's binding mechanism and a reporter tag for detection and identification.

1.2. Label-Free, Non-Probe-Based Approaches

These methods identify targets by observing how this compound affects the physical or thermal stability of proteins in their native state.

  • Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS-CETSA): This powerful technique relies on the principle that a protein's thermal stability changes upon ligand binding.[2] Intact cells are treated with this compound, heated to various temperatures, and the remaining soluble proteins are identified and quantified by mass spectrometry. Proteins that show increased thermal stability in the presence of this compound are considered potential targets.

  • In Silico Target Prediction: Computational methods can predict potential targets based on the chemical structure of this compound. These predictions can be derived from ligand-based approaches (comparing this compound to compounds with known targets) or structure-based methods (docking this compound into the binding sites of known proteins).

Part 2: Experimental Protocols

2.1. Protocol for Target Identification using Affinity Chromatography-Mass Spectrometry

This protocol outlines the steps for identifying this compound's binding partners using an affinity-based pulldown assay followed by mass spectrometry.

Materials:

  • This compound-conjugated agarose beads

  • Control agarose beads (unconjugated)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cultured cells of interest (e.g., a cancer cell line)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt solution)

  • Mass spectrometer

Procedure:

  • Cell Lysis: Harvest and lyse the cells to prepare a whole-cell protein extract.

  • Pre-clearing: Incubate the cell lysate with control agarose beads to remove proteins that non-specifically bind to the matrix.

  • Affinity Pulldown: Incubate the pre-cleared lysate with the this compound-conjugated beads to allow for the binding of target proteins.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).

2.2. Protocol for Target Validation using Cellular Thermal Shift Assay (CETSA)

This protocol describes how to validate the interaction between this compound and a putative target protein in a cellular context.

Materials:

  • This compound

  • Cultured cells

  • PBS (Phosphate-Buffered Saline)

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Western blotting reagents and antibodies for the target protein

Procedure:

  • Cell Treatment: Treat the cultured cells with this compound or a vehicle control.

  • Heating: Aliquot the treated cells into PCR tubes and heat them at a range of temperatures in a thermal cycler.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the protein concentration against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Part 3: Data Presentation

Quantitative data from target identification and validation experiments should be summarized for clear interpretation. The following tables present hypothetical data for this compound.

Table 1: Hypothetical Binding Affinities of this compound to Identified Target Proteins

Target ProteinMethodBinding Affinity (Kd)
Kinase XSurface Plasmon Resonance0.5 µM
Transcription Factor YIsothermal Titration Calorimetry2.1 µM
Apoptosis Regulator ZMicroscale Thermophoresis5.8 µM

Table 2: Hypothetical IC50 Values of this compound in Cellular Assays

Cell LineAssayIC50 Value
Cancer Cell Line ACell Viability Assay1.2 µM
Cancer Cell Line BKinase X Inhibition Assay0.8 µM
Normal Cell Line CCell Viability Assay> 50 µM

Part 4: Visualization of Workflows and Pathways

4.1. Experimental Workflow for Target Identification

The following diagram illustrates a general workflow for the identification of natural product targets.

Target_Identification_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation cluster_Pathway Pathway Analysis Bioactive_Compound Bioactive Natural Product (e.g., this compound) Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Bioactive_Compound->Affinity_Chromatography CETSA Cellular Thermal Shift Assay (CETSA-MS) Bioactive_Compound->CETSA In_Silico In Silico Prediction Bioactive_Compound->In_Silico Binding_Assays Biophysical Binding Assays (SPR, ITC) Affinity_Chromatography->Binding_Assays CETSA->Binding_Assays In_Silico->Binding_Assays Cellular_Assays Cellular Target Engagement (e.g., Western Blot CETSA) Binding_Assays->Cellular_Assays Genetic_Validation Genetic Validation (siRNA, CRISPR) Cellular_Assays->Genetic_Validation Pathway_Analysis Signaling Pathway Analysis Genetic_Validation->Pathway_Analysis Phenotypic_Assays Phenotypic Assays Pathway_Analysis->Phenotypic_Assays

Caption: A generalized workflow for the discovery and validation of natural product targets.

4.2. Hypothetical Signaling Pathway Modulated by this compound

Many natural products exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The diagrams below illustrate the NF-κB and MAPK signaling pathways, which are common targets.

NF-κB Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK/ERK Signaling Pathway

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus GF Growth Factor GFR Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus Translocation Transcription Transcription Factors (e.g., c-Myc, AP-1) Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->Raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Part 5: Target Validation

Once putative targets have been identified, it is crucial to validate their biological relevance to the observed phenotype of this compound.[3][5]

5.1. Genetic Validation

  • RNA Interference (RNAi) or CRISPR/Cas9: Knockdown or knockout of the identified target gene should recapitulate the phenotypic effects of this compound. Conversely, cells lacking the target protein should become resistant to the compound.

5.2. Pharmacological Validation

  • Tool Compounds: Using other known inhibitors or activators of the identified target should produce similar biological effects to this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound with varying affinities for the target can help establish a correlation between target engagement and cellular activity.

5.3. In Vivo Validation

  • Animal Models: In relevant animal models of disease, treatment with this compound should lead to modulation of the target's activity, which should correlate with the therapeutic outcome.

The successful identification and validation of this compound's targets will provide a solid foundation for its further development as a therapeutic agent. The integrated approach described in these application notes, combining chemical proteomics, biophysical assays, and genetic methods, will be instrumental in unraveling its mechanism of action and advancing it through the drug discovery pipeline.

References

Using Asperrubrol as a Chemical Probe to Investigate STAT3 Signaling in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Asperrubrol is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Constitutive activation of the JAK/STAT pathway, and specifically STAT3, is implicated in numerous human diseases, including cancer and inflammatory disorders, by promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[1][2][3][4][5][6][7] this compound serves as a valuable chemical probe for elucidating the cellular functions of STAT3 and for validating it as a therapeutic target.[8][9][10][11]

These application notes provide detailed protocols for utilizing this compound to study its effects on cell viability, its mechanism of action on the STAT3 signaling pathway, and its ability to induce apoptosis in cancer cell lines.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₉H₃₈O₄
Molecular Weight450.6 g/mol
Purity>99% (HPLC)
SolubilitySoluble in DMSO (>50 mM) and Ethanol (>20 mM)
StorageStore at -20°C, protect from light

Biological Activity of this compound

This compound has been characterized across various cancer cell lines to determine its inhibitory and cytotoxic effects. The following table summarizes its activity.

Cell LineCancer TypeIC50 (Viability)Target PathwayReference
DU145Prostate Cancer1.5 µMSTAT3 Inhibition[12]
SGC-7901Gastric Cancer2.1 µMROS-mediated STAT3 Inhibition[13][14]
BGC-823Gastric Cancer2.5 µMROS-mediated STAT3 Inhibition[13][14]
H1650Non-Small Cell Lung Cancer3.2 µMCaspase-dependent apoptosis[15]
H1975Non-Small Cell Lung Cancer4.0 µMHsp90 client protein degradation[15]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This protocol is designed to determine the concentration-dependent effect of this compound on cell viability and cytotoxicity.[16][17][18][19][20]

Materials:

  • Cancer cell line of interest (e.g., DU145 prostate cancer cells)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound dilutions treat_cells Treat cells prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_plate Read absorbance at 570 nm dissolve_formazan->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis of STAT3 Phosphorylation

This protocol details the investigation of this compound's inhibitory effect on the JAK/STAT signaling pathway by measuring the phosphorylation of STAT3.[21]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest (e.g., DU145)

  • This compound stock solution (10 mM in DMSO)

  • Cytokine for stimulation (e.g., IL-6)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 2-4 hours.

    • Stimulate the cells with a cytokine such as IL-6 (10 ng/mL) for 30 minutes to induce STAT3 phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with 100 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Strip the membrane and re-probe for total STAT3 and GAPDH as a loading control.

This compound's Effect on the JAK/STAT Pathway

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Activation STAT3 STAT3 pJAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription This compound This compound This compound->pSTAT3 Inhibition

Caption: this compound inhibits the phosphorylation of STAT3, preventing its dimerization and nuclear translocation.

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify this compound-induced apoptosis.[13][15][22][23][24]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate overnight.

    • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells in the medium, by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Gate the cell populations:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Logical Flow of this compound's Cellular Effects

G This compound This compound Treatment STAT3_Inhibition STAT3 Pathway Inhibition This compound->STAT3_Inhibition Gene_Expression Decreased Expression of Anti-Apoptotic Genes (e.g., Bcl-2) STAT3_Inhibition->Gene_Expression Mitochondrial_Pathway Mitochondrial Pathway Activation Gene_Expression->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Death Decreased Cell Viability Apoptosis->Cell_Death

Caption: Logical progression from STAT3 inhibition by this compound to the induction of apoptosis.

Troubleshooting and Interpretation

  • Low this compound Potency: Ensure the compound is fully dissolved in DMSO. Check the passage number of the cell line, as sensitivity can change over time.

  • High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.

  • Inconsistent Flow Cytometry Results: Perform experiments quickly after staining to avoid signal degradation. Ensure proper compensation settings are used to differentiate between FITC and PI signals.

Conclusion

This compound is a specific and potent chemical probe for investigating the STAT3 signaling pathway. The protocols outlined above provide a framework for characterizing its effects on cell viability, target engagement, and downstream cellular processes such as apoptosis. These methods can be adapted to various cell types and experimental questions, making this compound a versatile tool for cancer and inflammation research.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Asperrubrol Production in Aspergillus ruber Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Asperrubrol from Aspergillus ruber fermentation.

Frequently Asked Questions (FAQs)

Q1: My Aspergillus ruber culture is growing well, but the this compound yield is consistently low. What are the potential causes?

A1: Low yields of secondary metabolites like this compound, despite good biomass production, can stem from several factors. Key areas to investigate include:

  • Suboptimal Fermentation Parameters: The production of secondary metabolites is often highly sensitive to environmental conditions. Factors suchs as pH, temperature, and aeration may not be optimal for this compound biosynthesis, even if they support vigorous fungal growth.

  • Nutrient Limitation or Repression: The composition of your fermentation medium is critical. The biosynthesis of secondary metabolites can be triggered by the depletion of certain primary nutrients (e.g., nitrogen or phosphate) or repressed by an excess of others (e.g., glucose).

  • Inappropriate Growth Phase for Harvest: Secondary metabolite production is typically growth-phase dependent, often occurring during the stationary phase after primary growth has slowed. Harvesting the culture too early may result in low yields.

  • Strain Viability and Integrity: Ensure the genetic integrity of your Aspergillus ruber strain. Serial subculturing can sometimes lead to a decline in the production of secondary metabolites.

Q2: What is the general regulatory mechanism governing secondary metabolite production in Aspergillus species?

A2: The regulation of secondary metabolism in Aspergillus is a complex process involving global regulatory proteins that respond to environmental cues. A key player is the Velvet complex, which, in conjunction with the global regulator LaeA, controls the expression of secondary metabolite gene clusters. Environmental factors such as light, pH, and nutrient availability influence the activity of these regulatory networks, thereby switching on or off the production of compounds like this compound.

Q3: Can the morphology of Aspergillus ruber in submerged culture affect this compound yield?

A3: Yes, the morphology of filamentous fungi in submerged fermentation significantly impacts metabolite production. Aspergillus ruber can grow as dispersed mycelia or form dense pellets. Pellet formation can lead to mass transfer limitations, where cells in the core of the pellet may not have adequate access to oxygen and nutrients, potentially reducing overall productivity. Conversely, highly dispersed growth can increase the viscosity of the culture broth, which can also impair mixing and aeration. Optimizing morphology, often by adjusting agitation speed or adding microparticles to the medium, is a critical step in process development.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Production
Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Media Composition 1. Systematically vary the carbon and nitrogen sources and their ratios. For example, compare glucose with other sugars like sucrose or maltose, and peptone with yeast extract or ammonium sulfate.[1][2][3][4] 2. Evaluate the effect of phosphate concentration in the medium.Identification of optimal nutrient sources and concentrations that trigger this compound biosynthesis.
Suboptimal pH 1. Monitor the pH profile of your fermentation. The metabolic activity of the fungus will likely alter the pH over time. 2. Conduct a series of fermentations where the initial pH is varied (e.g., from 4.0 to 7.0).[5][6][7][8] 3. For more precise control, use a buffered medium or implement a pH control strategy in a bioreactor.Determination of the optimal pH range for this compound production.
Inadequate Aeration 1. Increase the agitation speed in your shake flask or bioreactor to improve oxygen transfer. 2. If using shake flasks, ensure they are not overfilled (typically, the liquid volume should not exceed 20-25% of the flask volume). 3. In a bioreactor, increase the airflow rate.Enhanced this compound yield due to improved oxygen availability for the biosynthetic pathways.
Incorrect Fermentation Time 1. Perform a time-course study, taking samples at regular intervals (e.g., every 24 hours) to measure both biomass and this compound concentration. 2. Plot this compound production against time to identify the peak production phase.Identification of the optimal harvest time to maximize this compound recovery.
Issue 2: Inconsistent this compound Yields Between Batches
Potential Cause Troubleshooting Steps Expected Outcome
Inoculum Variability 1. Standardize your inoculum preparation. Use a consistent spore concentration for inoculation. 2. Ensure the age of the spore suspension is consistent between experiments. 3. Consider using a pre-culture to provide a more uniform vegetative inoculum.Reduced batch-to-batch variability in this compound production.
Inconsistent Fermentation Conditions 1. Calibrate all monitoring equipment (pH meters, thermometers, etc.) before each fermentation run. 2. Ensure that media components are accurately weighed and fully dissolved. 3. Maintain consistent agitation and aeration rates across all batches.Improved reproducibility of fermentation outcomes.
Genetic Drift of the Production Strain 1. Prepare a master cell bank of your Aspergillus ruber strain and use a fresh vial for each new set of experiments. 2. Avoid excessive sub-culturing of the strain.Consistent this compound production by maintaining the genetic stability of the fungus.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth
  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • To the supernatant, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Mix vigorously for 10-15 minutes to extract the this compound into the organic phase.

  • Separate the organic phase from the aqueous phase using a separatory funnel.

  • Repeat the extraction of the aqueous phase with the organic solvent to maximize recovery.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.[1]

  • The crude extract can then be further purified using chromatographic techniques.

Protocol 2: Quantification of this compound by HPLC-UV
  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is commonly used for the separation of secondary metabolites.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact gradient program should be optimized to achieve good separation of this compound from other metabolites.

  • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance. This will require a UV-Vis scan of a purified this compound standard.

  • Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the calibration curve.[9][10][11][12][13]

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Production cluster_fermentation Fermentation Optimization cluster_analysis Analysis cluster_output Output inoculum Standardized Inoculum Preparation fermentation Fermentation with Varied Parameters (pH, Temp, Media) inoculum->fermentation sampling Time-Course Sampling fermentation->sampling extraction This compound Extraction sampling->extraction hplc HPLC-UV Quantification extraction->hplc data_analysis Data Analysis and Yield Comparison hplc->data_analysis optimal_conditions Optimal Conditions for This compound Production data_analysis->optimal_conditions

Caption: Workflow for optimizing this compound production.

secondary_metabolism_regulation General Regulation of Secondary Metabolism in Aspergillus cluster_signals Environmental Signals cluster_regulation Regulatory Network cluster_output Biosynthesis light Light g_protein G-protein Signaling light->g_protein ph pH ph->g_protein carbon_source Carbon Source carbon_source->g_protein nitrogen_source Nitrogen Source nitrogen_source->g_protein velvet_complex Velvet Complex (VeA, VelB, VosA) g_protein->velvet_complex laeA LaeA velvet_complex->laeA gene_cluster This compound Biosynthetic Gene Cluster laeA->gene_cluster This compound This compound gene_cluster->this compound

Caption: Regulation of secondary metabolism in Aspergillus.

References

Asperrubrol stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for a compound specifically named "Asperrubrol" have not yielded any publicly available data regarding its stability, degradation products, or chemical structure. The information presented here is based on the general characteristics of a related class of compounds, furanones , and should be considered as a general guide only. For accurate handling and experimental design, it is crucial to obtain specific stability data for the particular molecule you are working with.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound sample over a short period. What could be the potential causes?

A1: If this compound is a furanone-based compound, instability in aqueous solutions could be a primary cause for the decrease in concentration. The stability of furanone derivatives can be significantly influenced by the pH of the solution, temperature, and exposure to light. Some halogenated furanones, for instance, are known for their low stability in aqueous solutions[1]. We recommend verifying the pH of your solvent and ensuring the compound is stored under recommended conditions, protected from light and elevated temperatures.

Q2: What are the likely degradation pathways for a furanone-containing compound like this compound?

A2: Without the specific structure of this compound, predicting the exact degradation pathway is not possible. However, for furanone rings, common degradation pathways can include hydrolysis of the lactone ring, particularly under acidic or basic conditions. Oxidation can also lead to the formation of various degradation products. It is essential to perform forced degradation studies to identify the specific degradation products and pathways for your compound of interest[2][3].

Q3: Are there any general recommendations for storing furanone-based compounds to minimize degradation?

A3: For general guidance, furanone compounds are often best stored in a cool, dark, and dry place. If the compound is in solution, using a buffered solution at an optimal pH (if known) can help improve stability. For long-term storage, aliquoting the sample and storing it at -20°C or -80°C in a tightly sealed container can help prevent degradation from repeated freeze-thaw cycles and exposure to moisture and air.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatography Degradation of this compound.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Compare the retention times of the unexpected peaks with those of the stressed samples.
Loss of biological activity Compound degradation leading to inactive products.Re-evaluate the storage and handling procedures. Use freshly prepared solutions for biological assays. Consider performing a stability study under your experimental conditions.
Inconsistent experimental results Instability of this compound under experimental conditions.Evaluate the pH, temperature, and light exposure in your experimental setup. Consider using a stabilizing agent if compatible with your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound (General Guideline)

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Use a mass spectrometer (LC-MS) to identify the mass of the degradation products, which can help in structure elucidation.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (70°C solid, 60°C solution) stock->thermal photo Photodegradation (Sunlight/UV) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by LC-MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze

Caption: A general workflow for conducting forced degradation studies on a target compound.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Loss of Compound Activity

Troubleshooting_Logic start Start: Loss of This compound Activity check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution_prep Examine Solution Preparation Protocol check_storage->check_solution_prep Correct improper_storage Outcome: Improper Storage -> Compound Degradation check_storage->improper_storage Incorrect improper_prep Outcome: Solution Instability (pH, Solvent Effects) -> Degradation check_solution_prep->improper_prep Incorrect perform_stability Conduct Stability Study Under Experimental Conditions check_solution_prep->perform_stability Correct stable Compound is Stable perform_stability->stable unstable Compound is Unstable -> Modify Protocol perform_stability->unstable

Caption: A logical diagram for troubleshooting the loss of this compound's biological activity.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Asperrubrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Asperrubrol. The following information is based on established methods for enhancing the solubility of poorly water-soluble compounds and should be adapted as a starting point for the specific properties of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound due to its low aqueous solubility.

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer or cell culture medium. The concentration of this compound exceeds its solubility limit in the aqueous environment. The organic solvent used for the stock solution may be causing the compound to crash out upon dilution.- Determine the aqueous solubility of this compound to avoid preparing oversaturated solutions.[1][2] - Decrease the final concentration of this compound in the working solution. - Reduce the percentage of organic solvent in the final working solution to less than 1% (v/v). - Consider using a less volatile organic solvent for the stock solution. - Employ a solubility enhancement technique such as complexation with cyclodextrins or formulation in a lipid-based system.[3][4]
Inconsistent or non-reproducible results in biological assays. Poor solubility leads to variable concentrations of the active compound in the assay medium. The compound may be precipitating over time, leading to a decrease in the effective concentration.- Visually inspect all solutions for any signs of precipitation before and during the experiment. - Prepare fresh working solutions immediately before each experiment. - Increase the solubility of this compound using methods like the preparation of a solid dispersion or particle size reduction.[5][6] - Validate the concentration of this compound in the assay medium at the beginning and end of the experiment using a suitable analytical method (e.g., HPLC).
Low bioavailability observed in in vivo studies. The poor aqueous solubility of this compound limits its dissolution and subsequent absorption in the gastrointestinal tract.[7][8]- Formulate this compound using lipid-based drug delivery systems to enhance oral absorption.[3][9][10] - Prepare an amorphous solid dispersion of this compound to improve its dissolution rate.[6][11] - Reduce the particle size of this compound through micronization or nanocrystallization to increase the surface area for dissolution.[2][12]
Difficulty in preparing a concentrated stock solution. This compound has low solubility in common laboratory solvents.- Test a range of pharmaceutically acceptable organic solvents (e.g., DMSO, ethanol, PEG 400) to identify the most suitable one. - Gently warm the solution and use sonication to aid dissolution.[1] - Prepare a less concentrated stock solution if high concentrations are not achievable.[13]

Frequently Asked Questions (FAQs)

1. What is the best solvent to prepare a stock solution of this compound?

The ideal solvent for a stock solution of a poorly soluble compound like this compound will depend on its specific physicochemical properties. It is recommended to start with common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF). The chosen solvent should dissolve the compound at a high concentration and be miscible with the aqueous solution used for the experiment, with minimal toxicity to the biological system being studied.

2. How can I determine the solubility of this compound in different solvents?

A common method is the shake-flask method. An excess amount of this compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached. After filtration to remove the undissolved solid, the concentration of this compound in the solution is determined by a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

3. What are cyclodextrins and how can they improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic cavity, forming an inclusion complex.[4][15] This complex has improved aqueous solubility and stability.[16][17]

4. What are lipid-based formulations?

Lipid-based formulations are systems where the drug is dissolved or suspended in a lipid-based vehicle, which can include oils, surfactants, and co-solvents.[7][9] These formulations can improve the oral bioavailability of poorly soluble drugs by enhancing their solubilization in the gastrointestinal tract and promoting their absorption through the lymphatic system.[3][8][10]

5. What is a solid dispersion?

A solid dispersion refers to a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier or matrix.[6] This can be achieved by methods such as melting, solvent evaporation, or hot-melt extrusion. The drug in the solid dispersion may exist in an amorphous state, which has a higher energy and thus greater solubility and dissolution rate compared to its crystalline form.[6]

Quantitative Data Summary

The following tables provide hypothetical solubility data for this compound to illustrate the effectiveness of different solubility enhancement techniques.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.001
Phosphate Buffered Saline (PBS) pH 7.4< 0.001
Ethanol5
Dimethyl Sulfoxide (DMSO)50
Polyethylene Glycol 400 (PEG 400)20

Table 2: Enhanced Aqueous Solubility of this compound using Different Techniques

FormulationAqueous Solubility (mg/mL) at 25°CFold Increase
This compound (unformulated)< 0.001-
This compound with 10% (w/v) HP-β-Cyclodextrin0.1> 100
This compound Solid Dispersion (1:10 with PVP K30)0.5> 500
This compound in Self-Emulsifying Drug Delivery System (SEDDS)2.0> 2000

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, magnetic stirrer, and filter.

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in distilled water.

    • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously.

    • Continue stirring the suspension at room temperature for 24-48 hours to ensure the formation of the inclusion complex.

    • Filter the suspension to remove the undissolved this compound.

    • The resulting clear solution contains the this compound-HP-β-CD inclusion complex. Determine the concentration of this compound using a validated analytical method.

Protocol 2: Preparation of this compound Stock Solution

  • Materials: this compound, DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator.

  • Procedure:

    • Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of this compound Strategy1 Cyclodextrin Complexation Problem->Strategy1 Strategy2 Lipid-Based Formulation Problem->Strategy2 Strategy3 Solid Dispersion Problem->Strategy3 Strategy4 Particle Size Reduction Problem->Strategy4 Eval1 Solubility Measurement Strategy1->Eval1 Strategy2->Eval1 Strategy3->Eval1 Strategy4->Eval1 Eval2 In Vitro Assay Eval1->Eval2 Eval3 In Vivo Study Eval1->Eval3 Outcome Enhanced Bioavailability & Reliable Data Eval2->Outcome Eval3->Outcome

Caption: Experimental workflow for addressing poor aqueous solubility.

troubleshooting_flowchart Start This compound Precipitation in Aqueous Solution? CheckConc Is Concentration > Solubility Limit? Start->CheckConc Yes Success Problem Resolved Start->Success No ReduceConc Reduce this compound Concentration CheckConc->ReduceConc Yes CheckSolvent Is Organic Solvent % > 1%? CheckConc->CheckSolvent No ReduceConc->Success ReduceSolvent Decrease Organic Solvent Percentage CheckSolvent->ReduceSolvent Yes UseEnhancer Employ Solubility Enhancement Technique (e.g., Cyclodextrin) CheckSolvent->UseEnhancer No ReduceSolvent->Success UseEnhancer->Success Failure Consult Further Technical Support UseEnhancer->Failure

Caption: Troubleshooting flowchart for this compound precipitation.

signaling_pathway_placeholder This compound This compound Target Putative Target Protein This compound->Target Inhibition/Activation Kinase1 Kinase 1 Target->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

References

Optimizing Asperrubrol Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the purification of the fungal metabolite Asperrubrol, this technical support center provides a comprehensive guide to troubleshooting common chromatographic challenges. This resource offers frequently asked questions (FAQs) and detailed troubleshooting advice to streamline the purification process and enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying this compound?

A1: While a specific, universally adopted protocol for this compound is not extensively documented, the purification of similar fungal polyketides typically employs a combination of chromatographic techniques. The most common methods include normal-phase and reversed-phase column chromatography.[1] Normal-phase chromatography, often utilizing silica gel, is effective for initial fractionation of the crude extract.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently used for final purification steps to achieve high purity.

Q2: How do I select an appropriate solvent system for this compound purification?

A2: The choice of solvent system is critical and depends on the polarity of this compound and the impurities present in the extract. For normal-phase chromatography on silica gel, a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used.[2] The optimal ratio should be determined by preliminary analysis using thin-layer chromatography (TLC). For RP-HPLC, a gradient of water (often with a modifier like formic acid or acetonitrile) and an organic solvent like acetonitrile or methanol is typical.

Q3: My this compound yield is consistently low. What are the potential causes?

A3: Low yield can stem from several factors throughout the extraction and purification process. Inefficient initial extraction from the fungal biomass can be a primary cause. During chromatography, issues such as irreversible adsorption to the stationary phase, co-elution with other compounds, or degradation of this compound on the column can lead to significant losses. It is also crucial to ensure complete elution from the column by using a sufficiently strong solvent at the end of the gradient.

Q4: I am observing peak tailing or broadening in my HPLC chromatogram. How can I improve the peak shape?

A4: Peak tailing or broadening in HPLC can be caused by several factors. Overloading the column with too much sample is a common issue. Reducing the injection volume or sample concentration can often resolve this.[3] Other potential causes include issues with the mobile phase pH, secondary interactions with the stationary phase, or a void in the column. Ensuring the sample is fully dissolved in the mobile phase can also improve peak shape.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the chromatographic purification of this compound.

Problem Possible Cause Suggested Solution
Poor Separation of this compound from Impurities Inappropriate stationary phase.If using normal-phase silica, consider a different adsorbent like alumina or a bonded phase. For RP-HPLC, try a different column chemistry (e.g., C8 instead of C18) or a column with a different particle size.
Suboptimal mobile phase composition.Systematically vary the solvent gradient. For normal-phase, adjust the ratio of polar to non-polar solvents. For reversed-phase, modify the gradient slope or the type of organic modifier. The use of additives like triethylamine (for basic compounds) or formic acid (for acidic compounds) can improve selectivity.[2]
This compound Elutes Too Quickly or Too Slowly Incorrect mobile phase strength.For normal-phase, if eluting too quickly, decrease the polarity of the mobile phase. If too slowly, increase the polarity. For reversed-phase, the opposite is true: increase the organic solvent concentration to speed up elution and decrease it to slow it down.
No this compound Detected in Eluted Fractions This compound did not bind to the column.If using normal-phase, the initial mobile phase may be too polar. Start with a less polar solvent.
This compound is irreversibly bound to the column.The stationary phase may be too active. Consider deactivating silica gel with a small amount of water or triethylamine.[2] Alternatively, use a stronger elution solvent.
This compound degraded on the column.Some compounds are sensitive to the acidic nature of silica gel.[4] Consider using neutral silica gel or a different stationary phase. Ensure solvents are of high purity and free of contaminants that could cause degradation.
Inconsistent Retention Times Fluctuations in temperature.Use a column oven to maintain a consistent temperature.
Changes in mobile phase composition.Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.
Column degradation.The column may need to be cleaned or replaced if it has been used extensively.

Experimental Protocols

Protocol: General Column Chromatography for Fungal Metabolite Purification

  • Preparation of the Crude Extract:

    • Culture the Aspergillus strain in a suitable liquid or solid medium.

    • Extract the fungal biomass and/or culture broth with an appropriate organic solvent (e.g., ethyl acetate, methanol).

    • Concentrate the extract under reduced pressure to obtain a crude residue.

  • Column Preparation (Silica Gel):

    • Choose a glass column of appropriate size based on the amount of crude extract.

    • Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the bed.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a weak solvent.

    • Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel and then carefully adding this to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions using thin-layer chromatography (TLC) to identify those containing the compound of interest.

    • Pool the fractions containing pure or enriched this compound.

    • Concentrate the pooled fractions to obtain the purified compound.

  • Further Purification (if necessary):

    • If the compound is not yet pure, a secondary purification step using a different chromatographic method, such as preparative RP-HPLC, may be necessary.

Visualizing the Workflow

Experimental Workflow for this compound Purification

experimental_workflow start Start: Aspergillus Culture extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Fungal Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_product Purified this compound pooling->final_product If pure hplc_purification Optional: RP-HPLC Purification pooling->hplc_purification If impurities present hplc_purification->final_product

Caption: A generalized experimental workflow for the purification of this compound.

Troubleshooting Logic for Poor Separation

troubleshooting_workflow start Problem: Poor Separation check_tlc Review TLC Data start->check_tlc optimize_gradient Optimize Solvent Gradient (Shallower Gradient) check_tlc->optimize_gradient Streaks or close spots check_loading Check Sample Load check_tlc->check_loading Overlapping spots change_solvent Change Solvent System (Different Polarity/Selectivity) optimize_gradient->change_solvent No improvement solution Improved Separation optimize_gradient->solution Resolution improves change_stationary_phase Change Stationary Phase (e.g., Alumina, RP-C18) change_solvent->change_stationary_phase Still poor separation change_solvent->solution Resolution improves change_stationary_phase->solution Resolution improves reduce_load Reduce Sample Amount check_loading->reduce_load reduce_load->solution

Caption: A logical workflow for troubleshooting poor chromatographic separation.

References

Troubleshooting Asperrubrol synthesis reaction steps

Author: BenchChem Technical Support Team. Date: November 2025

Proposed Synthetic Pathway for Asperrubrol

A logical approach to synthesizing this compound involves three main stages:

  • Formation of the Pyrrole Ring: Synthesis of an ethyl pyrrole-2-carboxylate intermediate via a Paal-Knorr reaction.

  • Introduction of the Acetyl Group: Friedel-Crafts acylation of the phenolic ring to install the acetyl group.

  • Final Deprotection: Hydrolysis of the ethyl ester to yield the final this compound product.

This guide is structured to address potential issues at each of these key stages.

Stage 1: Paal-Knorr Pyrrole Synthesis

This stage likely involves the reaction of a 1,4-dicarbonyl compound with 4-amino-3-hydroxyacetophenone (or a protected version) to form the pyrrole ring. A common challenge is achieving good yields and avoiding side products.

Frequently Asked Questions (FAQs) - Paal-Knorr Synthesis

Q1: My Paal-Knorr reaction is giving a very low yield of the desired pyrrole. What are the common causes?

A1: Low yields in Paal-Knorr synthesis can stem from several factors. The reaction is typically acid-catalyzed, and the pH is crucial. If the conditions are too acidic (pH < 3), you may favor the formation of furan side products[1]. Also, ensure your starting 1,4-dicarbonyl compound is pure and that the amine reactant is of high quality. The reaction often requires heating, so inadequate temperature or reaction time can also lead to low conversion.

Q2: I am observing a significant amount of a furan byproduct instead of my pyrrole. How can I prevent this?

A2: Furan formation is a competing reaction, especially under strongly acidic conditions[1]. To favor pyrrole synthesis, use weakly acidic conditions, such as acetic acid, or run the reaction under neutral conditions[1]. Using an excess of the primary amine can also help to push the equilibrium towards the pyrrole product.

Q3: The reaction is messy and produces a lot of dark, tar-like substances. What can I do to get a cleaner reaction?

A3: Polymerization and side reactions can lead to the formation of "dark brown shit," a common issue in organic synthesis. This can be caused by overly harsh conditions (e.g., too high temperature or too strong an acid). Consider using a milder catalyst, such as alumina, which can promote the reaction under solvent-free conditions and lead to a cleaner profile[2]. Running the reaction at a lower temperature for a longer duration might also help.

Troubleshooting Guide: Paal-Knorr Synthesis
Problem Possible Cause Suggested Solution
Low to No Product Ineffective catalyst or wrong pH.Add a weak acid like acetic acid to catalyze the reaction. Avoid strong acids which can lead to furan formation[1].
Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, consider increasing the temperature or extending the reaction time.
Furan Side Product Reaction conditions are too acidic.Increase the pH to be neutral or weakly acidic. Use of amine hydrochloride salts can sometimes lead to furan byproducts[1].
Polymerization/Tarry Mixture Temperature is too high.Reduce the reaction temperature and extend the reaction time.
Catalyst is too harsh.Consider using a solid catalyst like alumina for a cleaner reaction[2].
Experimental Protocol: Paal-Knorr Synthesis of a Pyrrole Intermediate

This is a representative protocol.

  • To a solution of the 1,4-dicarbonyl compound (1.0 eq) in ethanol or acetic acid, add the primary amine (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., 0.1 eq of acetic acid) if not already used as the solvent.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Stage 2: Friedel-Crafts Acylation

This step aims to introduce the acetyl group onto the phenol ring. Acylating phenols can be challenging due to the two nucleophilic sites: the aromatic ring (C-acylation) and the hydroxyl group (O-acylation)[3].

Frequently Asked Questions (FAQs) - Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation is yielding the O-acylated product (an ester) instead of the desired C-acylated product (the ketone). How can I favor C-acylation?

A1: O-acylation is often the kinetically favored product. To obtain the C-acylated product, you can perform a Fries rearrangement on the isolated ester. This is typically done by heating the ester with a Lewis acid like AlCl₃[3][4]. Alternatively, using a higher concentration of the Lewis acid catalyst during the initial acylation can promote direct C-acylation or in-situ Fries rearrangement[3].

Q2: The reaction is not proceeding, and I am recovering my starting material. What could be the issue?

A2: The hydroxyl group of the phenol can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates both the catalyst and the aromatic ring towards electrophilic substitution[3][5]. To overcome this, you may need to use a larger excess of the Lewis acid (typically 2.5-3.0 equivalents) to ensure there is enough active catalyst for the reaction to proceed.

Q3: I am getting multiple acetyl groups added to my aromatic ring. How do I achieve mono-acylation?

A3: Polyacylation is generally less of a problem in Friedel-Crafts acylation compared to alkylation because the first acyl group deactivates the ring towards further substitution[6]. However, if you are observing polyacylation, it might be due to very harsh reaction conditions or a highly activated starting material. Try using milder conditions, such as a less reactive acylating agent or a weaker Lewis acid, and run the reaction at a lower temperature.

Troubleshooting Guide: Friedel-Crafts Acylation
Problem Possible Cause Suggested Solution
Formation of O-acylated product Kinetic control favors ester formation.1. Isolate the ester and perform a Fries rearrangement using a Lewis acid (e.g., AlCl₃) and heat[3]. 2. Use a higher concentration of the Lewis acid in the initial reaction to promote in-situ rearrangement[3].
No Reaction Deactivation of the Lewis acid by the phenolic oxygen.Use a stoichiometric excess of the Lewis acid (e.g., >2 equivalents of AlCl₃)[5].
Low Yield Poor selectivity or harsh conditions.Consider using polyphosphoric acid, which can facilitate acylation of phenols, sometimes with better selectivity[7].
Multiple Acylations Highly activated substrate or harsh conditions.Use milder conditions: lower temperature, shorter reaction time, or a weaker Lewis acid.
Experimental Protocol: Fries Rearrangement for C-Acylation

This is a representative protocol for converting an O-acylated intermediate to a C-acylated product.

  • Add the phenyl acetate intermediate (1.0 eq) to a reaction vessel.

  • Cool the vessel in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq).

  • After the addition is complete, slowly warm the mixture to the desired temperature (e.g., 60-160 °C) and heat for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice with concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Stage 3: Ester Hydrolysis

The final step is the hydrolysis of the ethyl pyrrole-2-carboxylate to the carboxylic acid. This reaction can be sluggish or lead to side reactions if not performed under optimal conditions.

Frequently Asked Questions (FAQs) - Ester Hydrolysis

Q1: My ester hydrolysis is very slow and incomplete, even after prolonged heating with NaOH.

A1: Steric hindrance around the ester group or the electron-rich nature of the pyrrole ring can make hydrolysis difficult. You can try using a stronger base like lithium hydroxide (LiOH), which is often more effective for hindered esters[8]. Alternatively, using a co-solvent like THF or dioxane can help with solubility and increase the reaction rate. Microwave-assisted hydrolysis can also significantly reduce reaction times.

Q2: I used methanol as a solvent for my NaOH hydrolysis, and I am seeing a new ester in my mass spec results. What happened?

A2: When using an alcohol as a solvent for base-catalyzed hydrolysis, you can get transesterification, where the alcohol solvent displaces the original alkoxy group of the ester[8]. In your case, you likely formed the methyl ester. To avoid this, use a non-alcoholic solvent like THF or dioxane with your aqueous base.

Q3: How do I purify the final product, this compound, which is a polar carboxylic acid?

A3: Polar aromatic carboxylic acids can be purified by several methods. One common technique is acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution) to form the water-soluble carboxylate salt. The organic layer containing neutral impurities can be discarded. Then, acidify the aqueous layer with an acid like HCl to precipitate the pure carboxylic acid, which can be collected by filtration[9]. Alternatively, reversed-phase chromatography (C18 silica) is very effective for purifying polar compounds like carboxylic acids[10].

Troubleshooting Guide: Ester Hydrolysis
Problem Possible Cause Suggested Solution
Incomplete Hydrolysis Steric hindrance or insufficient reactivity.1. Switch from NaOH to LiOH, which is often more effective[8]. 2. Increase the temperature or use microwave irradiation. 3. Use a co-solvent like THF to improve solubility.
Transesterification Use of an alcohol as a solvent.Use a non-nucleophilic solvent such as THF, dioxane, or simply water with the base[8].
Product Degradation Harsh basic conditions.Use milder conditions (e.g., lower temperature, shorter reaction time) or consider an acid-catalyzed hydrolysis if the substrate is stable to acid.
Difficult Purification Product is highly polar.1. Use acid-base extraction to isolate the carboxylic acid[9]. 2. Employ reversed-phase flash chromatography (C18) for purification[10].
Experimental Protocol: Ester Hydrolysis

This is a representative protocol.

  • Dissolve the ethyl pyrrole-2-carboxylate intermediate (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH, 3-5 eq).

  • Heat the mixture to reflux or stir at an elevated temperature (e.g., 60 °C) until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizing the Workflow and Troubleshooting

Asperrubrol_Synthesis_Troubleshooting start Start: 1,4-Dicarbonyl + Substituted Amine paal_knorr Step 1: Paal-Knorr Pyrrole Synthesis start->paal_knorr pk_yield Low Yield? paal_knorr->pk_yield pk_furan Furan Byproduct? pk_yield->pk_furan No pk_yield_sol Adjust pH (weak acid) Increase Temp/Time pk_yield->pk_yield_sol Yes pk_ok Pyrrole Intermediate pk_furan->pk_ok No pk_furan_sol Use Weak Acid (HOAc) Avoid pH < 3 pk_furan->pk_furan_sol Yes friedel_crafts Step 2: Friedel-Crafts Acylation pk_ok->friedel_crafts fc_o_acylation O-Acylation? friedel_crafts->fc_o_acylation fc_no_reaction No Reaction? fc_o_acylation->fc_no_reaction No fc_o_acylation_sol Fries Rearrangement (Heat + Lewis Acid) fc_o_acylation->fc_o_acylation_sol Yes fc_ok Acylated Intermediate fc_no_reaction->fc_ok No fc_no_reaction_sol Use Excess Lewis Acid (>2 eq) fc_no_reaction->fc_no_reaction_sol Yes hydrolysis Step 3: Ester Hydrolysis fc_ok->hydrolysis h_incomplete Incomplete Rxn? hydrolysis->h_incomplete h_transester Transesterification? h_incomplete->h_transester No h_incomplete_sol Use LiOH instead of NaOH Use THF/H2O, Increase Temp h_incomplete->h_incomplete_sol Yes end_product Final Product: This compound h_transester->end_product No h_transester_sol Avoid Alcohol Solvents (Use THF or Dioxane) h_transester->h_transester_sol Yes pk_yield_sol->paal_knorr pk_furan_sol->paal_knorr fc_o_acylation_sol->friedel_crafts Re-run or Rearrange fc_no_reaction_sol->friedel_crafts h_incomplete_sol->hydrolysis h_transester_sol->hydrolysis

Caption: Troubleshooting workflow for the proposed synthesis of this compound.

References

Technical Support Center: Asperrubrol and Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide offers a framework for identifying and troubleshooting potential assay artifacts that may arise when working with Asperrubrol or other novel compounds. The principles and experimental protocols outlined here are based on best practices for identifying and mitigating common sources of assay interference.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS)?

A1: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in multiple high-throughput screening assays without having a specific, selective interaction with the intended biological target.[1][2] These compounds often produce false-positive results through a variety of mechanisms, including chemical reactivity, colloidal aggregation, or interference with the assay's detection method (e.g., fluorescence or absorbance).[3][4][5]

Q2: Is this compound a known PAINS compound?

A2: Based on currently available scientific literature, this compound is not formally classified as a PAINS compound. However, the absence of such a classification does not preclude the possibility of it causing interference in certain assay systems. It is always prudent to perform counter-screens and control experiments to rule out non-specific activity for any compound of interest.

Q3: What are the common mechanisms of assay interference by small molecules?

A3: Small molecules can interfere with biochemical assays through several mechanisms:

  • Colloidal Aggregation: At certain concentrations, compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[5]

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components, leading to a loss of function.

  • Optical Interference: Compounds that are colored or fluorescent can interfere with absorbance- or fluorescence-based readouts.[6] They can either absorb light at the excitation or emission wavelengths (quenching) or contribute their own fluorescent signal.

  • Chelation: Compounds may chelate metal ions that are essential for enzyme activity or for the stability of protein complexes.

  • Membrane Disruption: In cell-based assays, some molecules can disrupt cell membranes, leading to cytotoxicity that can be misinterpreted as a specific biological effect.

Troubleshooting Guides

Problem 1: My compound, this compound, shows activity in my primary screen, but I suspect it might be a false positive.

Troubleshooting Steps:

  • Literature and Database Review: Check for any known liabilities of the compound's core scaffold. Databases such as PubChem and ChEMBL often have annotations or flags for potential PAINS.

  • Dose-Response Curve Analysis: Examine the shape of the dose-response curve. Steeper-than-expected Hill slopes can sometimes be indicative of non-specific mechanisms like aggregation.

  • Solubility Assessment: Visually inspect the compound in your assay buffer at the highest concentration tested. Cloudiness or precipitation is a red flag. Dynamic light scattering (DLS) can also be used to detect aggregation.

  • Detergent Counter-Screen: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it may be an aggregator.

  • Orthogonal Assay: Test the compound in a secondary assay that uses a different detection method or technology platform to confirm its activity.[7]

Problem 2: I am using a fluorescence-based assay and am concerned about compound interference.

Troubleshooting Steps:

  • Measure Compound's Intrinsic Fluorescence: Scan the emission spectrum of the compound at the assay's excitation wavelength. A significant emission in the same range as the assay's reporter will indicate interference.

  • Measure Compound's Absorbance Spectrum: Determine if the compound absorbs light at the excitation or emission wavelengths of the assay. This can lead to signal quenching.

  • "Promiscuity" Counter-Screen: Test the compound against an unrelated target using the same assay technology. Activity in this assay suggests non-specific interference with the detection method.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): If available, this technology can be less susceptible to interference from fluorescent compounds due to the time-gated detection.[6]

Quantitative Data Summary

While specific quantitative data for this compound's interference is unavailable, the following table summarizes common classes of PAINS and the types of assays they are known to affect.

PAINS Substructure ClassPotential Mechanism of InterferenceAssays Commonly Affected
Rhodanines Aggregation, chemical reactivityEnzyme inhibition assays, protein-protein interaction assays
Quinones Redox cycling, chemical reactivityAssays with redox-sensitive components, assays with thiol-containing proteins
Catechols Redox cycling, chelationAssays with metal cofactors, assays sensitive to reactive oxygen species
Enones Michael acceptor (covalent modification)Assays with nucleophilic residues (e.g., cysteine) in the target protein
Hydroxyphenyl Hydrazones Chemical reactivity, chelationVarious, often target-dependent

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation

  • Objective: To determine if the observed activity of a compound is due to colloidal aggregation.

  • Materials:

    • Test compound (e.g., this compound)

    • Assay components (enzyme, substrate, etc.)

    • Assay buffer

    • Non-ionic detergent (e.g., 0.1% Triton X-100 stock solution)

  • Procedure:

    • Prepare two sets of dose-response curves for the test compound.

    • In the first set, use the standard assay buffer.

    • In the second set, add the non-ionic detergent to the assay buffer to a final concentration of 0.01%.

    • Run the assay and measure the activity for both sets of curves.

  • Interpretation: A significant rightward shift (increase in IC50) or a complete loss of activity in the presence of the detergent suggests that the compound is acting as an aggregator.

Protocol 2: Absorbance and Fluorescence Spectra Measurement

  • Objective: To assess the potential for optical interference in absorbance or fluorescence-based assays.

  • Materials:

    • Test compound

    • Assay buffer

    • Spectrophotometer (for absorbance)

    • Fluorometer/plate reader (for fluorescence)

    • Quartz cuvettes or appropriate microplates

  • Procedure:

    • Absorbance:

      • Prepare a solution of the test compound in the assay buffer at the highest concentration used in the assay.

      • Scan the absorbance of the solution across a relevant range of wavelengths (e.g., 250-700 nm).

      • Note any significant absorbance at the excitation or emission wavelengths of your assay.

    • Fluorescence:

      • Using a fluorometer, excite the compound solution at the excitation wavelength of your assay's fluorophore.

      • Scan the emission spectrum across the range where your assay's emission is expected.

      • Any significant emission indicates intrinsic fluorescence of the compound.

  • Interpretation: Significant absorbance or fluorescence at the assay's operational wavelengths indicates a high potential for optical interference.

Visualizations

Troubleshooting_Workflow start Initial Hit from Primary Screen lit_review Literature/Database Search for PAINS start->lit_review drc_analysis Analyze Dose-Response Curve lit_review->drc_analysis solubility Check Solubility drc_analysis->solubility detergent Detergent Counter-Screen solubility->detergent optical Check for Optical Interference solubility->optical orthogonal Orthogonal Assay detergent->orthogonal false_positive Likely False Positive (Triage) detergent->false_positive Activity Lost orthogonal->false_positive Activity Not Confirmed true_hit Potential True Hit (Proceed with caution) orthogonal->true_hit Activity Confirmed optical->false_positive Interference Detected

Caption: A workflow for troubleshooting potential false positives from a primary screen.

Signaling_Pathway_Interference Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Reporter Assay) TranscriptionFactor->GeneExpression This compound This compound (Aggregator) This compound->Kinase2 Non-specific inhibition by aggregation

Caption: Hypothetical signaling pathway showing how an aggregator compound could appear to be a specific inhibitor.

References

Technical Support Center: Enhancing the Bioactivity of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioactivity of pyrrole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, purification, and biological evaluation of pyrrole derivatives.

Problem 1: Low Yield or Failed Synthesis of Pyrrole Derivatives

  • Question: My synthesis of a substituted pyrrole derivative resulted in a low yield or failed completely. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in pyrrole synthesis are a frequent issue.[1][2][3] Several factors could be contributing to this problem. Consider the following troubleshooting steps:

    • Reaction Conditions: Pyrrole synthesis can be sensitive to reaction conditions.[1][3] Review the literature for the specific reaction you are using (e.g., Paal-Knorr, Hantzsch synthesis) and ensure that the temperature, pressure, and reaction time are optimized.[1][4] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some pyrrole derivatives.

    • Starting Materials: The purity of your starting materials is crucial. Impurities in the 1,4-dicarbonyl compound or the amine can lead to side reactions and the formation of inseparable byproducts.[2] Ensure your reactants are of high purity before starting the reaction.

    • Catalyst: If your synthesis involves a catalyst, its activity and concentration are critical. Deactivated or inappropriate catalysts can halt the reaction. Consider screening different catalysts or using freshly prepared ones.

    • Side Reactions: Pyrroles can be prone to polymerization under acidic conditions.[3] If your reaction is acid-catalyzed, consider using a milder acid or a heterogeneous catalyst to minimize polymerization.

Problem 2: Difficulty in Purifying the Synthesized Pyrrole Derivative

  • Question: I am struggling to purify my target pyrrole derivative from the reaction mixture. What purification strategies are most effective?

  • Answer: Purification of pyrrole derivatives can be challenging due to their potential instability and the presence of closely related byproducts. Here are some recommended approaches:

    • Chromatography: Column chromatography is the most common method for purifying pyrrole derivatives. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is essential. Gradient elution is often necessary to separate the desired product from impurities.

    • Crystallization: If your compound is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Problem 3: Inconsistent or Non-reproducible Bioactivity Results

  • Question: I am observing significant variability in the bioactivity of my pyrrole derivative across different experimental batches. What could be the reason for this inconsistency?

  • Answer: Inconsistent bioactivity is a common hurdle in drug discovery and can stem from several sources. To address this, consider the following:

    • Compound Purity and Stability: Even small amounts of impurities can have significant biological effects, leading to variable results. Ensure that each batch of your compound is of high and consistent purity, confirmed by analytical techniques like NMR and LC-MS. Pyrrole derivatives can also be unstable and degrade over time, especially when exposed to light or air.[3] Store your compounds under appropriate conditions (e.g., in the dark, under an inert atmosphere, at low temperatures) and re-analyze their purity before each experiment.

    • Assay Conditions: Biological assays are sensitive to minor variations in experimental conditions. Standardize all assay parameters, including cell density, incubation time, reagent concentrations, and temperature.

    • Cell Line Integrity: If you are using cell-based assays, ensure the health and integrity of your cell lines. Perform regular checks for mycoplasma contamination and authenticate the cell line identity.

Frequently Asked Questions (FAQs)

This section addresses common questions related to enhancing the bioactivity and understanding the mechanism of action of pyrrole derivatives.

Q1: How can I modify the structure of my pyrrole derivative to enhance its bioactivity?

A1: Structural modification is a key strategy for improving the potency and selectivity of bioactive compounds.[5] For pyrrole derivatives, consider the following approaches:

  • Substitution Pattern: The position and nature of substituents on the pyrrole ring can dramatically influence bioactivity.[6][7] Structure-activity relationship (SAR) studies, where different functional groups are systematically introduced at various positions, can help identify key structural features for optimal activity.[7]

  • Introduction of Pharmacophores: Incorporating known pharmacophores (structural units responsible for biological activity) into the pyrrole scaffold can lead to compounds with enhanced or novel activities.[5][8]

  • Improving Physicochemical Properties: Modifications that improve properties like solubility, and cell permeability can lead to enhanced bioactivity in cellular and in vivo models. This can be achieved by introducing polar or ionizable groups.

Q2: What are the common biological targets and signaling pathways affected by bioactive pyrrole derivatives?

A2: Pyrrole-containing compounds have been shown to interact with a wide range of biological targets and modulate various signaling pathways.[9][10] Some of the key targets and pathways include:

  • Kinases: Many pyrrole derivatives act as inhibitors of protein kinases, which are crucial regulators of cellular processes.[11] For example, some pyrrolo[2,3-d]pyrimidines are potent inhibitors of VEGFR-2, a key player in angiogenesis.[9]

  • Apoptosis Pathways: Bioactive pyrroles can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of proteins involved in the intrinsic and extrinsic apoptosis pathways, such as the Bcl-2 family members.[9]

  • Inflammatory Pathways: Certain pyrrole derivatives exhibit anti-inflammatory properties by inhibiting key signaling molecules in inflammatory cascades, such as NF-κB, Src, and Syk.[12]

Q3: My pyrrole derivative shows good in vitro activity but is not effective in cell-based assays. What could be the problem?

A3: This is a common challenge in drug discovery, often referred to as the "in vitro-in vivo" disconnect. Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • Metabolic Instability: The compound may be rapidly metabolized by enzymes within the cells, leading to its inactivation.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

To investigate these possibilities, you can perform cell permeability assays (e.g., PAMPA), metabolic stability assays using liver microsomes or cell lysates, and efflux pump substrate assays.

Data Presentation

Table 1: Example of Structure-Activity Relationship (SAR) Data for a Series of Hypothetical Pyrrole Derivatives

Compound IDR1-substituentR2-substituentIC50 (µM) - Target XCytotoxicity (CC50, µM) - Cell Line Y
PD-01-H-H50.2>100
PD-02-Cl-H15.885.3
PD-03-OCH3-H25.1>100
PD-04-H-NO25.220.1
PD-05-Cl-NO21.115.5

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: General Procedure for a Paal-Knorr Pyrrole Synthesis

  • Reactant Preparation: Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Amine Addition: Add the primary amine or ammonium salt (1-1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux for the specified time (typically 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: General Procedure for a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole derivative (typically in a series of dilutions) and a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Pyrrole Derivative Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Bioassay (e.g., Enzyme Inhibition) characterization->in_vitro Pure Compound cell_based Cell-Based Assay (e.g., Cytotoxicity, Proliferation) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar Bioactivity Data adme ADME/Tox Profiling sar->adme

Caption: A typical experimental workflow for the development of bioactive pyrrole derivatives.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Syk Syk MyD88->Syk Src Src MyD88->Src TAK1 TAK1 Syk->TAK1 Src->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->Syk Pyrrole_Derivative->Src Pyrrole_Derivative->TAK1

Caption: Inhibition of pro-inflammatory signaling pathways by a hypothetical pyrrole derivative.

References

Technical Support Center: Crystallization of Asperrubrol for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of Asperrubrol, a sesquiterpenoid natural product, for X-ray crystallography analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

As a hydrophobic natural product, this compound may present several crystallization challenges, including:

  • High lipophilicity: This can lead to poor solubility in common aqueous buffers and a tendency to form oils or amorphous precipitates instead of well-ordered crystals.

  • Sample purity: The presence of even minor impurities can significantly hinder nucleation and crystal growth. It is crucial to ensure the highest possible purity of the this compound sample.

  • Solvent selection: Identifying a suitable solvent or solvent system that allows for slow, controlled supersaturation is critical and often requires extensive screening.

  • Nucleation difficulties: Inducing the initial formation of crystal nuclei can be challenging.

Q2: What is the recommended starting point for screening crystallization conditions for this compound?

Given its hydrophobic nature, a logical starting point is to use organic solvents in which this compound is moderately soluble. Techniques like slow evaporation and vapor diffusion are commonly successful for small molecules. A preliminary screening should explore a range of solvents with varying polarities.

Q3: How critical is the purity of this compound for successful crystallization?

Purity is paramount for successful X-ray quality crystal growth. Impurities can disrupt the crystal lattice formation, leading to small, poorly diffracting crystals, or preventing crystallization altogether. It is highly recommended to purify this compound to >95% purity, as assessed by techniques such as HPLC, LC-MS, and NMR.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Solution is undersaturated.- Nucleation barrier is too high.- Incorrect solvent choice.- Concentrate the solution by slowly evaporating the solvent.- Try scratching the inside of the crystallization vessel with a needle to induce nucleation.- Introduce a seed crystal from a previous experiment, if available.- Screen a wider range of solvents and anti-solvents.
Oiling Out / Amorphous Precipitate - Supersaturation is reached too quickly.- Solvent system is not optimal.- Temperature fluctuations.- Slow down the rate of supersaturation (e.g., slower evaporation, slower cooling, or slower diffusion of the anti-solvent).- Use a solvent in which this compound has slightly higher solubility.- Try a different precipitant or a mixture of precipitants.- Maintain a constant temperature during the experiment.
Small, Needle-like, or Poorly Formed Crystals - Rapid crystal growth.- Presence of impurities.- High number of nucleation sites.- Reduce the concentration of the solution.- Further purify the this compound sample.- Filter the solution before setting up the crystallization to remove any dust or particulate matter.- Optimize the solvent/anti-solvent ratio to slow down crystal growth.
Crystals are Fragile or Dissolve - Unstable crystal packing.- Mother liquor is not at equilibrium.- Handle crystals with extreme care.- When harvesting, use a cryoprotectant that is compatible with the mother liquor to prevent crystal cracking upon cooling.

Experimental Protocols

Protocol 1: Slow Evaporation Method
  • Preparation of a Saturated Solution:

    • Dissolve a small amount of highly pure this compound in a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) at room temperature to create a nearly saturated solution.

    • Start with a concentration of 1-10 mg/mL and adjust as necessary.

  • Filtration:

    • Filter the solution through a 0.22 µm syringe filter into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation:

    • Cover the vial with parafilm and poke a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation.

    • Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring:

    • Observe the vial periodically over several days to weeks for crystal formation. Avoid disturbing the vial.

Protocol 2: Vapor Diffusion Method (Hanging Drop)
  • Well Preparation:

    • Pipette 500 µL of a reservoir solution (a solvent in which this compound is poorly soluble, e.g., water or hexane) into the well of a crystallization plate.

  • Drop Preparation:

    • On a siliconized glass coverslip, mix 1 µL of a concentrated this compound solution (in a solvent like acetone or methanol) with 1 µL of the reservoir solution.

  • Sealing:

    • Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration:

    • The solvent in the drop will slowly evaporate and diffuse into the reservoir, causing the concentration of this compound in the drop to gradually increase, leading to supersaturation and hopefully, crystallization.

  • Incubation and Observation:

    • Incubate the plate in a stable temperature environment and monitor for crystal growth over time.

Quantitative Data Summary

Solvent (for dissolving this compound) Anti-Solvent (for vapor diffusion or layering) Typical Starting Concentration Notes
AcetoneWater, Hexane5-20 mg/mLA versatile solvent that is miscible with a wide range of anti-solvents.
MethanolWater, Diethyl ether2-15 mg/mLGood for moderately polar compounds.
EthanolWater, Pentane2-15 mg/mLSimilar to methanol but less volatile.
Ethyl AcetateHexane, Heptane5-25 mg/mLA good choice for less polar compounds.
DichloromethanePentane, Hexane5-20 mg/mLEffective for many hydrophobic molecules, but its volatility can make control difficult.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis Purify Purify this compound (>95%) Dissolve Dissolve in Suitable Solvent Purify->Dissolve Filter Filter Solution (0.22 µm) Dissolve->Filter SlowEvap Slow Evaporation Filter->SlowEvap VaporDiff Vapor Diffusion Filter->VaporDiff Harvest Harvest Crystals SlowEvap->Harvest VaporDiff->Harvest XRay X-ray Diffraction Harvest->XRay

General workflow for this compound crystallization.

Troubleshooting_Tree cluster_solutions1 Troubleshooting: No Crystals cluster_solutions2 Troubleshooting: Oiling Out cluster_solutions3 Troubleshooting: Poor Quality Start Crystallization Attempt Result Observe Outcome Start->Result NoCrystals No Crystals Result->NoCrystals No Growth OilingOut Oiling Out / Precipitate Result->OilingOut Amorphous Solid PoorCrystals Poor Quality Crystals Result->PoorCrystals Needles/Small GoodCrystals Good Crystals Result->GoodCrystals Success Concentrate Increase Concentration NoCrystals->Concentrate Scratch Scratch Vial NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed SlowDown Slow Supersaturation OilingOut->SlowDown ChangeSolvent Change Solvent/Anti-solvent OilingOut->ChangeSolvent OptimizeConc Optimize Concentration PoorCrystals->OptimizeConc Repurify Re-purify Sample PoorCrystals->Repurify

Decision tree for troubleshooting crystallization.

Minimizing batch-to-batch variability of Asperrubrol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during Asperrubrol production.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in this compound yield between different fermentation batches. What are the most likely causes?

A1: Batch-to-batch variability in secondary metabolite production, such as with this compound, is a common challenge. The primary contributing factors can be categorized into three main areas:

  • Inoculum Quality: Inconsistency in the age, viability, or metabolic state of the fungal inoculum can lead to significant variations in fermentation performance.

  • Environmental and Nutritional Factors: Even minor fluctuations in fermentation parameters like pH, temperature, dissolved oxygen, and nutrient concentrations can dramatically impact secondary metabolite biosynthesis.[1]

  • Genetic Instability: Fungal production strains can sometimes undergo genetic or epigenetic changes over successive generations, leading to a decline or variability in yield.

Q2: How can we improve the consistency of our inoculum?

A2: A consistent inoculum is the foundation of a reproducible fermentation. Here are key steps to ensure inoculum quality:

  • Standardized Spore Stock Preparation: Prepare a large, cryopreserved master cell bank of spores from a high-yielding culture. This ensures that you are starting each fermentation from the same genetic base.

  • Controlled Germination and Pre-culture: Standardize the conditions for spore germination and the subsequent pre-culture stages. This includes using a consistent medium, incubation time, temperature, and agitation.

  • Inoculum Age and Density: Always use an inoculum from the same growth phase (e.g., late exponential phase) and at a consistent cell density or spore count.

Q3: What are the critical fermentation parameters to monitor and control for consistent this compound production?

A3: Tight control over fermentation parameters is crucial. Based on studies of other polyketide-producing Aspergillus species, the following are critical:[1][2]

  • pH: The pH of the culture medium can influence nutrient uptake and the activity of biosynthetic enzymes. A stable pH, often maintained with buffers or automated acid/base feeding, is essential.

  • Temperature: Fungal growth and secondary metabolism are highly sensitive to temperature. Determine the optimal temperature for this compound production and maintain it with a precision of ±0.5°C.

  • Dissolved Oxygen (DO): As this compound biosynthesis is likely an aerobic process, maintaining a consistent DO level is critical. This can be controlled by modulating agitation speed and airflow rate.

  • Nutrient Levels: Monitor and control the concentrations of key nutrients, particularly the carbon and nitrogen sources. Fed-batch strategies can be employed to maintain optimal nutrient levels and avoid repression of secondary metabolism.

Q4: We suspect our Aspergillus strain is losing productivity over time. What can we do?

A4: This phenomenon, known as strain degeneration, is a known issue in industrial microbiology. To mitigate this:

  • Regularly Re-streak from Master Stock: Avoid excessive sub-culturing. Always initiate new cultures from your cryopreserved master cell bank.

  • Phenotypic Screening: Periodically screen single-colony isolates from your working cultures for this compound production to identify and select high-producing variants.

  • Genetic Characterization: If resources permit, periodically perform genetic analysis (e.g., whole-genome sequencing) to check for any large-scale genomic changes in your production strain.

Troubleshooting Guides

Problem: Low or No this compound Production
Possible Cause Troubleshooting Step Experimental Protocol
Incorrect Precursor Supply Supplement the fermentation medium with known precursors of polyketide biosynthesis, such as acetate or malonate.See Protocol 1: Precursor Feeding Experiment .
Repressive Culture Conditions Vary the carbon and nitrogen sources and their concentrations. High concentrations of readily metabolizable sugars can sometimes repress secondary metabolism.Design a matrix of experiments with different C:N ratios and sources (e.g., glucose vs. glycerol, ammonium vs. nitrate).
Suboptimal Environmental Parameters Perform a design of experiments (DoE) to screen for the optimal pH, temperature, and dissolved oxygen levels for this compound production.Use a multi-factorial DoE approach (e.g., Box-Behnken or Central Composite Design) to efficiently explore the parameter space.
Problem: Inconsistent this compound Yields
Possible Cause Troubleshooting Step Experimental Protocol
Inconsistent Inoculum Implement a standardized inoculum preparation protocol.See Protocol 2: Standardized Inoculum Preparation .
Fluctuations in Fermentation Parameters Implement tighter monitoring and control of pH, temperature, and dissolved oxygen.Calibrate all probes before each fermentation run. Use automated feedback control systems if available.
Variability in Raw Materials Source key media components from a single, reliable supplier and lot number where possible. Perform quality control on incoming raw materials.Analyze the composition of complex media components (e.g., yeast extract, peptone) from different lots.

Experimental Protocols

Protocol 1: Precursor Feeding Experiment
  • Objective: To determine if precursor availability is a limiting factor for this compound production.

  • Procedure:

    • Prepare four sets of fermentation cultures using your standard protocol.

    • To the first set (control), add no supplements.

    • To the second set, add a sterile solution of sodium acetate to a final concentration of 50 mM at the onset of the stationary phase.

    • To the third set, add a sterile solution of diethyl malonate to a final concentration of 20 mM at the onset of the stationary phase.

    • To the fourth set, add both acetate and malonate at the above concentrations.

    • Take samples at regular intervals and quantify this compound concentration.

  • Expected Outcome: An increase in this compound yield in the supplemented cultures would suggest that precursor supply is a bottleneck.

Protocol 2: Standardized Inoculum Preparation
  • Objective: To create a consistent and reproducible inoculum for fermentation.

  • Procedure:

    • Spore Stock: Grow the Aspergillus strain on a suitable agar medium until sporulation is abundant. Harvest spores in a sterile solution of 20% glycerol. Aliquot and store at -80°C.

    • Pre-culture 1: Inoculate a 50 mL flask containing your standard seed medium with one aliquot of the spore stock. Incubate for 48 hours under defined conditions (e.g., 28°C, 200 rpm).

    • Pre-culture 2 (if necessary): Inoculate a larger flask (e.g., 500 mL) with a defined volume of the first pre-culture. Incubate for 24-36 hours until the culture reaches a specific optical density or mycelial mass.

    • Inoculation: Inoculate the production fermenter with a defined volume of the final pre-culture to achieve a consistent starting biomass.

Data Presentation

Table 1: Effect of pH and Temperature on this compound Yield
pHTemperature (°C)This compound Yield (mg/L)
5.525110 ± 15
5.528150 ± 20
5.530135 ± 18
6.025130 ± 12
6.028185 ± 10
6.030160 ± 14
6.525125 ± 17
6.528170 ± 11
6.530155 ± 19

Data are presented as mean ± standard deviation from triplicate experiments.

Table 2: Impact of Carbon Source on this compound Production
Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.2 ± 1.1145 ± 22
Sucrose14.8 ± 0.9160 ± 18
Glycerol12.5 ± 1.5210 ± 15
Maltose16.1 ± 1.3130 ± 25

Data are presented as mean ± standard deviation from triplicate experiments.

Visualizations

Experimental_Workflow_for_Troubleshooting_Variability cluster_0 Phase 1: Identify Variability cluster_1 Phase 2: Investigate Inoculum cluster_2 Phase 3: Optimize Fermentation cluster_3 Phase 4: Analyze Strain Stability Observe Batch-to-Batch Variability Observe Batch-to-Batch Variability Standardize Inoculum Standardize Inoculum Observe Batch-to-Batch Variability->Standardize Inoculum Assess Spore Viability Assess Spore Viability Standardize Inoculum->Assess Spore Viability Control Pre-culture Conditions Control Pre-culture Conditions Standardize Inoculum->Control Pre-culture Conditions Optimize Fermentation Parameters Optimize Fermentation Parameters Standardize Inoculum->Optimize Fermentation Parameters Screen C/N Sources Screen C/N Sources Optimize Fermentation Parameters->Screen C/N Sources DoE for pH/Temp/DO DoE for pH/Temp/DO Optimize Fermentation Parameters->DoE for pH/Temp/DO Check Strain Stability Check Strain Stability Optimize Fermentation Parameters->Check Strain Stability Re-streak from Master Stock Re-streak from Master Stock Check Strain Stability->Re-streak from Master Stock Screen Single Colonies Screen Single Colonies Check Strain Stability->Screen Single Colonies Consistent Production Consistent Production Check Strain Stability->Consistent Production

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Fungal_Secondary_Metabolism_Signaling cluster_0 Environmental Signals cluster_1 Signal Transduction cluster_2 Global Regulators cluster_3 Biosynthesis Nutrient Limitation Nutrient Limitation GPCR G-Protein Coupled Receptor Nutrient Limitation->GPCR pH Stress pH Stress MAPK_Cascade MAPK Cascade pH Stress->MAPK_Cascade Oxidative Stress Oxidative Stress PKA_Pathway cAMP-PKA Pathway Oxidative Stress->PKA_Pathway GPCR->PKA_Pathway LaeA LaeA MAPK_Cascade->LaeA Velvet_Complex Velvet Complex (VeA) PKA_Pathway->Velvet_Complex Asperrubrol_BGC This compound Biosynthetic Gene Cluster LaeA->Asperrubrol_BGC Velvet_Complex->Asperrubrol_BGC This compound This compound Asperrubrol_BGC->this compound

Caption: Generalized signaling pathways affecting secondary metabolism.

References

Technical Support Center: Analysis of Aspergillus terreus Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Asperrubrol": Our comprehensive search of chemical databases and scientific literature did not yield a definitive chemical structure or standardized analytical protocol for a compound specifically named "this compound." This name may be a trivial name, a misspelling, or refer to a novel or less-characterized metabolite. The term "rubrol" could suggest a red-pigmented compound, a known characteristic of some Aspergillus terreus metabolites.

This guide provides a comprehensive framework for the sample preparation and mass spectrometry analysis of secondary metabolites from Aspergillus terreus, which can be adapted for compounds like the one potentially referred to as "this compound."

Frequently Asked Questions (FAQs)

Q1: What are the first steps for preparing Aspergillus terreus culture for metabolite extraction?

A1: Successful metabolite analysis begins with proper cultivation. Start by growing Aspergillus terreus on a suitable solid or in a liquid medium. Common media include Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB). Incubation is typically carried out at 25-30°C for 7-14 days to allow for sufficient growth and secondary metabolite production.[1]

Q2: Which solvents are most effective for extracting secondary metabolites from Aspergillus terreus?

A2: The choice of solvent is critical and depends on the polarity of the target analytes. For a broad range of metabolites, including polyketides, terpenes, and alkaloids, ethyl acetate is a widely used and effective solvent.[2] Methanol is also commonly used, sometimes in a sequential extraction after an initial extraction with a less polar solvent.[2]

Q3: My mass spectrometry signal is weak or absent. What are the common causes?

A3: A weak or absent signal can stem from several factors:

  • Low Analyte Concentration: The concentration of your target metabolite in the extract may be too low. Consider optimizing fermentation conditions or concentrating your sample.

  • Ion Suppression: Components in your sample matrix can interfere with the ionization of your target analyte.[3][4] Proper sample cleanup is crucial to minimize this effect.

  • Improper Instrument Settings: Ensure that the mass spectrometer is tuned and calibrated correctly and that the ionization source parameters are optimized for your analyte.[3]

  • Sample Degradation: The target compound may be unstable under the extraction or analysis conditions.

Q4: I am observing many peaks in my chromatogram, making it difficult to identify my target compound. What can I do?

A4: Complex chromatograms are common when analyzing crude extracts. To simplify the analysis and improve identification, consider the following:

  • Sample Fractionation: Use techniques like Solid Phase Extraction (SPE) to separate the crude extract into fractions with reduced complexity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in assigning elemental compositions to peaks and distinguishing between compounds with similar nominal masses.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the ions, MS/MS provides structural information that is crucial for compound identification.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of Aspergillus terreus metabolites.

Problem Potential Cause Recommended Solution
Poor Signal Intensity / No Peaks 1. Inefficient extraction. 2. Low concentration of the target analyte. 3. Ion suppression from matrix components.[3][4] 4. Inappropriate ionization mode (ESI+, ESI-). 5. Instrument not properly tuned or calibrated.[3]1. Optimize extraction solvent and conditions (e.g., temperature, time). 2. Concentrate the sample extract. 3. Improve sample cleanup using SPE or liquid-liquid extraction. 4. Analyze the sample in both positive and negative ionization modes. 5. Perform instrument tuning and calibration with appropriate standards.
High Background Noise 1. Contaminated solvents or glassware. 2. Sample carryover from previous injections. 3. In-source fragmentation of complex matrix components.1. Use high-purity, LC-MS grade solvents and thoroughly clean all glassware. 2. Implement a robust wash method for the autosampler and column between sample injections. 3. Improve sample cleanup to remove high-abundance, easily fragmented molecules.
Inconsistent Peak Areas / Poor Reproducibility 1. Inconsistent sample injection volume. 2. Variability in extraction efficiency. 3. Fluctuation in MS source stability.1. Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. 2. Standardize the extraction protocol and use an internal standard for normalization. 3. Check for a stable spray in the ESI source and clean the source if necessary.
Mass Inaccuracy 1. Mass spectrometer requires calibration. 2. Fluctuations in laboratory temperature can affect instrument stability.1. Perform a mass calibration across the desired mass range using a certified calibration standard. 2. Ensure a stable laboratory environment for the mass spectrometer.

Experimental Protocols

Protocol 1: Extraction of Secondary Metabolites from Aspergillus terreus

This protocol provides a general procedure for the extraction of a broad range of secondary metabolites.

  • Culture Preparation: Grow Aspergillus terreus on PDA plates for 10-14 days at 28°C.

  • Mycelia Harvest: Scrape the mycelia from the agar surface.

  • Extraction:

    • Suspend the mycelia in ethyl acetate (e.g., 100 mL per 10 plates).

    • Homogenize the suspension using a blender or sonicator.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the mixture to separate the extract from the mycelial debris.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried extract at -20°C until further analysis.

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol outlines the steps to prepare the crude extract for injection into an LC-MS system.

  • Reconstitution: Dissolve a known amount of the crude extract (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or acetonitrile). The final concentration should be in the range of 1-10 µg/mL for initial screening.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Internal Standard: If quantitative analysis is intended, add an appropriate internal standard to the filtered sample.

  • Transfer: Transfer the final sample to an autosampler vial for LC-MS analysis.

Visualizations

Experimental Workflow for Aspergillus terreus Metabolite Analysis

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing Culture Aspergillus terreus Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction SPE Solid Phase Extraction (SPE) (Optional) Extraction->SPE LCMS LC-MS/MS Analysis Extraction->LCMS Crude Extract SPE->LCMS Purified Extract Data Data Analysis & Compound Identification LCMS->Data

Caption: Workflow for metabolite analysis from Aspergillus terreus.

Troubleshooting Logic for Poor MS Signal

troubleshooting_signal Start Poor or No MS Signal CheckConcentration Is analyte concentration sufficient? Start->CheckConcentration CheckIonization Is the ionization method appropriate? CheckConcentration->CheckIonization Yes Solution_Concentrate Optimize culture/extraction or concentrate the sample. CheckConcentration->Solution_Concentrate No CheckMatrix Are matrix effects present? CheckIonization->CheckMatrix Yes Solution_Ionization Switch ionization mode (ESI+/ESI-) or optimize source parameters. CheckIonization->Solution_Ionization No CheckInstrument Is the instrument performing correctly? CheckMatrix->CheckInstrument No Solution_Cleanup Improve sample cleanup (SPE, LLE). CheckMatrix->Solution_Cleanup Yes Solution_Instrument Tune and calibrate the mass spectrometer. CheckInstrument->Solution_Instrument No

Caption: Decision tree for troubleshooting poor MS signal.

References

Validation & Comparative

Unveiling the Bioactivity of Asperrubrol: A Comparative Analysis with Known Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of Asperrubrol, benchmarked against functionally similar fungal secondary metabolites. This report provides a comparative overview of their efficacy, mechanisms of action, and the experimental protocols for their evaluation.

While the fungal kingdom is a prolific source of bioactive secondary metabolites, offering a vast arsenal for drug discovery, a comprehensive understanding of each compound's potential is crucial. This guide focuses on this compound, a phenylpolyene metabolite isolated from Aspergillus niger, and contextualizes its activity by comparing it with other known fungal metabolites that exhibit similar biological effects. Due to the limited publicly available data on this compound, this guide also incorporates data on a closely related and better-characterized compound, Asperenone, also from Aspergillus niger, to provide a valuable comparative framework.

Comparative Bioactivity of Fungal Metabolites

To offer a clear and concise comparison, the following table summarizes the quantitative data on the biological activities of this compound (where available), Asperenone, and other relevant fungal metabolites. The selected comparative metabolites are known for their inhibitory effects on key enzymes and cellular processes, providing a benchmark for evaluating the potential of this compound.

Fungal MetaboliteProducing OrganismBiological ActivityIC50 / ActivityReference
Asperenone Aspergillus niger15-Lipoxygenase (Soybean) Inhibition0.3 mM[1]
Human Platelet Aggregation (Collagen-induced) Inhibition0.23 mM[1]
This compound Aspergillus nigerInformation not publicly available-
Nigerloxin Aspergillus nigerAldose Reductase Inhibition, Lipoxygenase Inhibition, Free Radical ScavengingData not quantified in provided searches
Sclerotiorin Penicillium frequentansLipoxygenase InhibitionNot specified
Various Azaphilones Various FungiAnticancer, Antimicrobial, Anti-inflammatory, etc.Varies with compound and target[2]

Experimental Workflows and Signaling Pathways

Understanding the experimental context is paramount for interpreting bioactivity data. The following diagrams, generated using Graphviz, illustrate a typical workflow for assessing the biological activity of fungal metabolites and a conceptual signaling pathway that may be modulated by compounds like Asperenone.

Experimental_Workflow cluster_0 Fungal Culture and Extraction cluster_1 Bioactivity Screening cluster_2 Data Analysis A Fungal Strain Cultivation (e.g., Aspergillus niger) B Extraction of Secondary Metabolites A->B C Purification of Target Compound (e.g., this compound/Asperenone) B->C D Enzyme Inhibition Assays (e.g., Lipoxygenase) C->D E Cell-based Assays (e.g., Platelet Aggregation) C->E F Cytotoxicity Assays C->F G IC50 Determination D->G E->G H Mechanism of Action Studies F->H I Comparative Analysis G->I H->I

Figure 1: General experimental workflow for the isolation and bioactivity assessment of fungal metabolites.

Signaling_Pathway cluster_pathway Conceptual Platelet Aggregation Pathway Collagen Collagen Receptor Collagen Receptor (e.g., GPVI) Collagen->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation Inhibitor Asperenone (Fungal Metabolite) Inhibitor->Aggregation Inhibition

Figure 2: A simplified diagram of a collagen-induced platelet aggregation pathway, a potential target for fungal metabolites like Asperenone.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Fungal Culture and Metabolite Extraction
  • Organism: Aspergillus niger

  • Culture Medium: Potato Dextrose Agar (PDA) for initial growth, followed by liquid fermentation in a suitable production medium (e.g., Czapek-Dox broth) supplemented with any necessary precursors.

  • Incubation: Cultures are maintained at 25-30°C for 7-14 days with shaking for liquid cultures.

  • Extraction: The fungal biomass and culture filtrate are separated. The filtrate is extracted with an organic solvent such as ethyl acetate. The biomass may also be extracted separately. The organic extracts are then concentrated under reduced pressure.

  • Purification: The crude extract is subjected to chromatographic techniques such as column chromatography (Silica gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Lipoxygenase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway. The enzyme catalyzes the oxidation of a substrate (e.g., linoleic acid), and the formation of the product is monitored spectrophotometrically.

  • Reagents:

    • Lipoxygenase enzyme solution (e.g., from soybean)

    • Substrate solution (e.g., linoleic acid in borate buffer)

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • Buffer (e.g., borate buffer, pH 9.0)

  • Procedure:

    • The test compound is pre-incubated with the enzyme solution for a defined period.

    • The reaction is initiated by the addition of the substrate solution.

    • The increase in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene product of linoleic acid) is monitored over time.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by testing a range of inhibitor concentrations.

Platelet Aggregation Assay
  • Principle: This assay assesses the ability of a compound to inhibit the aggregation of platelets, a key process in thrombosis. Platelet-rich plasma (PRP) is treated with an aggregating agent (e.g., collagen, ADP), and the change in light transmission through the sample is measured as platelets aggregate.

  • Reagents:

    • Platelet-rich plasma (PRP) prepared from fresh whole blood.

    • Platelet-poor plasma (PPP) as a reference.

    • Aggregating agent (e.g., collagen solution).

    • Test compound dissolved in a suitable solvent.

  • Procedure:

    • PRP is pre-incubated with the test compound or vehicle control.

    • The cuvette containing the PRP is placed in an aggregometer, and the baseline light transmission is set.

    • The aggregating agent is added to initiate platelet aggregation.

    • The change in light transmission is recorded over time.

    • The percentage of inhibition is calculated by comparing the extent of aggregation in the presence and absence of the test compound.

    • The IC50 value is determined from a dose-response curve.

Conclusion

While direct data on the biological activity of this compound remains elusive in the public domain, the analysis of its close structural analog, Asperenone, provides valuable insights into the potential therapeutic applications of this class of fungal metabolites. The inhibitory activity of Asperenone against 15-lipoxygenase and platelet aggregation suggests that phenylpolyenes from Aspergillus niger could be promising leads for the development of anti-inflammatory and anti-thrombotic agents. Further research is warranted to isolate and fully characterize this compound to unlock its therapeutic potential and to conduct a direct comparative analysis with other bioactive fungal compounds. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on the exploration of these fascinating natural products.

References

Asperrubrol: Unraveling the Bioactive Potential of a Lesser-Known Aspergillus Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of Asperrubrol, a secondary metabolite produced by fungi of the Aspergillus genus. While the Aspergillus genus is a well-known source of a diverse array of bioactive compounds with applications in medicine and biotechnology, this compound remains a largely uncharacterized molecule. Consequently, a direct and detailed comparison of its bioactivity with other prominent Aspergillus-derived compounds is not feasible at this time due to the scarcity of published experimental data.

The Aspergillus genus is a treasure trove of natural products, yielding compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. Well-studied examples include gliotoxin, known for its immunosuppressive and pro-apoptotic activities; fumagillin, an anti-angiogenic agent; and terrein, which has demonstrated antioxidant and anti-inflammatory properties. These compounds have been the subject of numerous studies, providing a wealth of data on their mechanisms of action and potential therapeutic applications.

Without this fundamental experimental data, it is impossible to construct a meaningful comparison of this compound's performance against other Aspergillus-derived compounds. The creation of data tables, detailed experimental protocols, and signaling pathway diagrams, as requested, is contingent on the existence of such primary research, which appears to be currently lacking.

For researchers, scientists, and drug development professionals interested in the field of Aspergillus-derived secondary metabolites, this highlights a significant opportunity for novel research. Future studies aimed at isolating and characterizing this compound, followed by a systematic evaluation of its biological activities, would be invaluable. Such research would not only shed light on the potential of this understudied compound but also contribute to a more complete understanding of the chemical diversity and therapeutic potential of the Aspergillus genus. Further investigation is warranted to isolate this compound in sufficient quantities for comprehensive biological screening and to elucidate its structure-activity relationships.

The Structure-Activity Relationship of Asperrubrol Analogs: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies specifically focused on analogs of Asperrubrol appear to be limited or not extensively published. As a result, a full comparative guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested cannot be constructed at this time.

The initial investigation sought to identify research articles and reviews detailing the synthesis of this compound analogs and the subsequent evaluation of their biological activities. The goal was to extract quantitative data, such as IC50 or EC50 values, from various bioassays to compare the potency and efficacy of different structural modifications. Furthermore, the intent was to provide detailed experimental methodologies for key assays and to visualize any elucidated mechanisms of action or experimental workflows.

However, the conducted searches did not yield specific studies dedicated to the systematic modification of the this compound scaffold and the corresponding analysis of how these changes impact its biological effects. While the broader field of natural product synthesis and medicinal chemistry often involves the creation of analogs to improve activity or explore mechanisms, specific research on this compound in this regard seems to be in its nascent stages or is not publicly available.

For a comprehensive SAR study to be developed, future research would need to focus on the following key areas:

  • Synthesis of Analog Libraries: A systematic synthesis of this compound analogs would be the first critical step. This would involve modifying various functional groups on the this compound core structure. Key modifications could include alterations to the polyketide chain, modifications of hydroxyl groups, or changes to the stereochemistry of the molecule.

  • Comprehensive Biological Screening: These newly synthesized analogs would then need to be screened against a panel of relevant biological targets. Given the potential activities of natural products, this could include assays for anticancer, antimicrobial, anti-inflammatory, or other therapeutic effects.

  • Quantitative Data Analysis: The results of these screenings would need to be quantified to determine the potency and selectivity of each analog. This data would form the basis of the SAR, allowing researchers to correlate specific structural features with observed biological activity.

  • Mechanistic Studies: For the most potent and selective analogs, further studies would be required to elucidate their mechanism of action. This could involve identifying the specific cellular targets and signaling pathways that are modulated by the compounds.

As the body of research on this compound and its derivatives grows, it will become possible to construct the detailed comparative guides that are invaluable to researchers in the fields of drug discovery and development. At present, however, the lack of specific published data on this compound analogs prevents a meaningful execution of this request.

Validating the Target of a Novel Kinase Inhibitor Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and validation of a specific molecular target are critical steps in the early stages of drug discovery and development. Genetic approaches offer a powerful toolkit to confirm that a small molecule's therapeutic effect is mediated through its intended target.[1][2] This guide provides a comparative framework for validating the target of a hypothetical novel kinase inhibitor, "Compound X," against an alternative, "Compound Z," with a focus on genetic methodologies. While direct genetic validation data for the natural product Asperrubrol is not extensively available in the public domain, this guide serves as a practical template for researchers undertaking similar target validation studies.

The process of target validation aims to provide evidence that a specific molecular entity, in this case, a protein kinase we'll call "Kinase Y," is directly responsible for the observed phenotypic effects of a compound.[3] Genetic methods, such as CRISPR-Cas9 mediated gene knockout or RNA interference (RNAi), are instrumental in establishing this causal link.[4]

Comparative Analysis of Compound X and Compound Z

Here, we present a comparative analysis of our hypothetical lead compound, Compound X, and an alternative, Compound Z, both designed to target Kinase Y.

Table 1: In Vitro Kinase Profiling and Cellular Potency

ParameterCompound XCompound Z
Target Kinase (Kinase Y) IC50 (nM) 1550
Off-Target Kinase Panel (468 kinases) S(10) at 1 µM 0.020.15
Cell-Based Potency (EC50 in Cancer Cell Line A, nM) 100350
Cellular Target Engagement (EC50 for p-Substrate reduction, nM) 120400

IC50: Half-maximal inhibitory concentration. S(10) at 1 µM: Selectivity score, the fraction of kinases inhibited by more than 90% at a 1 µM concentration. EC50: Half-maximal effective concentration.

Table 2: Phenotypic Effects Following Genetic Target Validation

ConditionCell Viability (% of Control)Apoptosis Rate (% Annexin V Positive)
Wild-Type Cells + DMSO (Vehicle) 100 ± 55 ± 1
Wild-Type Cells + Compound X (1 µM) 45 ± 435 ± 3
Wild-Type Cells + Compound Z (1 µM) 52 ± 630 ± 4
Kinase Y Knockout (KO) Cells + DMSO 70 ± 515 ± 2
Kinase Y KO Cells + Compound X (1 µM) 68 ± 616 ± 2
Kinase Y KO Cells + Compound Z (1 µM) 69 ± 517 ± 3

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of target validation studies.

Protocol 1: CRISPR-Cas9 Mediated Knockout of Kinase Y
  • gRNA Design and Cloning: Design three to four single guide RNAs (sgRNAs) targeting early exons of the Kinase Y gene using a publicly available tool (e.g., CHOPCHOP). Synthesize and anneal complementary oligonucleotides for each sgRNA and clone them into a lentiCRISPRv2 vector co-expressing Cas9 and a puromycin resistance gene.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction of Cancer Cell Line A: Transduce the target cancer cell line with the lentiviral particles at a multiplicity of infection (MOI) of 0.3 to ensure single viral integration per cell.

  • Selection and Clonal Isolation: Select for transduced cells by adding puromycin (1-2 µg/mL) to the culture medium. After selection, perform single-cell sorting into 96-well plates to isolate clonal populations.

  • Validation of Knockout: Expand the clonal populations and validate the knockout of Kinase Y at the genomic level by Sanger sequencing of the targeted locus and at the protein level by Western blotting.

Protocol 2: Cell Viability and Apoptosis Assays
  • Cell Seeding: Seed wild-type and Kinase Y knockout cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X, Compound Z, or DMSO vehicle control for 72 hours.

  • Viability Assessment: Measure cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence at an excitation/emission wavelength of 560/590 nm.

  • Apoptosis Assessment: For apoptosis analysis, seed cells in 6-well plates and treat with compounds for 48 hours. Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells by flow cytometry.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental designs are essential for clear communication.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Upstream_Kinase Upstream_Kinase Growth_Factor_Receptor->Upstream_Kinase Activates Kinase_Y Kinase_Y Upstream_Kinase->Kinase_Y Phosphorylates Downstream_Effector Downstream_Effector Kinase_Y->Downstream_Effector Activates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Translocates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Compound_X Compound_X Compound_X->Kinase_Y Inhibits

Caption: Hypothetical signaling pathway of Kinase Y.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays Wild_Type_Cells Wild_Type_Cells Compound_X Compound_X Wild_Type_Cells->Compound_X Compound_Z Compound_Z Wild_Type_Cells->Compound_Z Vehicle Vehicle Wild_Type_Cells->Vehicle Kinase_Y_KO_Cells Kinase_Y_KO_Cells Kinase_Y_KO_Cells->Compound_X Kinase_Y_KO_Cells->Compound_Z Kinase_Y_KO_Cells->Vehicle Viability_Assay Viability_Assay Compound_X->Viability_Assay Apoptosis_Assay Apoptosis_Assay Compound_X->Apoptosis_Assay Western_Blot Western_Blot Compound_X->Western_Blot Compound_Z->Viability_Assay Compound_Z->Apoptosis_Assay Compound_Z->Western_Blot Vehicle->Viability_Assay Vehicle->Apoptosis_Assay Vehicle->Western_Blot

Caption: Workflow for genetic target validation.

Conclusion

The data presented in this guide illustrates a successful genetic validation of Kinase Y as the target of Compound X. The resistance of Kinase Y knockout cells to the effects of Compound X provides strong evidence for on-target activity. In comparison, while Compound Z also appears to act on Kinase Y, its lower potency and selectivity may warrant further investigation into potential off-target effects. This comparative approach, combining biochemical and cellular assays with rigorous genetic validation, is essential for building a convincing case for the therapeutic potential of a novel small molecule inhibitor.

References

A Comparative Analysis of Red Pigments from Aspergillus Strains: A Focus on Aflatoxin Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of red pigments produced by different strains of Aspergillus, particularly focusing on the well-characterized red anthraquinone pigments, norsolorinic acid and averantin, which are key intermediates in the aflatoxin biosynthetic pathway. This guide will delve into the production differences between wild-type and mutant strains of Aspergillus parasiticus, detail experimental protocols for their cultivation and analysis, and explore the biological significance of these compounds.

While the term "Asperrubrol" is not found in formal scientific literature, various Aspergillus species are known to produce a range of red pigments. This guide will focus on the most scientifically characterized red pigments from Aspergillus, which are precursors to mycotoxins. Notably, mutant strains of Aspergillus parasiticus, blocked in the aflatoxin biosynthetic pathway, accumulate significant quantities of these red pigments, offering a valuable source for their study.[1][2][3]

Comparative Production of Red Pigments: Wild-Type vs. Mutant Aspergillus parasiticus

Wild-type strains of Aspergillus parasiticus are proficient producers of aflatoxins, highly toxic and carcinogenic secondary metabolites.[4] In these strains, the red pigments norsolorinic acid and averantin are transient intermediates and do not accumulate to high levels.[2][5] In contrast, mutant strains, often generated through UV irradiation or chemical mutagenesis, can have genetic blocks in the aflatoxin pathway.[1][2][6] This blockage leads to the accumulation and secretion of the red-colored intermediates, providing a visual marker for these mutants.[1][2]

The following table summarizes the key differences in the production of red pigments and aflatoxins between wild-type and mutant strains of A. parasiticus.

Strain TypeRed Pigment Production (Norsolorinic Acid/Averantin)Aflatoxin B1 ProductionKey Characteristics
Wild-Type A. parasiticus Low / TransientHighEfficiently converts red pigment precursors into aflatoxins. Mycelia are typically not red.
Mutant A. parasiticus (e.g., NOR-1, averantin-accumulating mutants) HighLow to NoneBlocked in the aflatoxin biosynthetic pathway, leading to the accumulation of red pigments. Mycelia often exhibit a distinct red or orange-red coloration.[1][2]

Biological Activity of Red Pigments

While the primary biological significance of norsolorinic acid and averantin lies in their role as precursors to aflatoxins, studies have begun to explore their independent biological activities. As intermediates in a pathway leading to highly toxic compounds, understanding their individual toxicological profiles is crucial. Aflatoxin B1 is a potent hepatocarcinogen, and its toxicity is well-documented.[7][8][9] The cytotoxicity of its precursors, like norsolorinic acid and averantin, is an area of ongoing research. Preliminary studies suggest that while they are generally less toxic than aflatoxin B1, they may still possess some level of biological activity.[7]

Experimental Protocols

Fungal Culture for Pigment Production

Objective: To cultivate Aspergillus parasiticus (wild-type and mutant strains) for the production of red pigments and/or aflatoxins.

Materials:

  • Aspergillus parasiticus strains (e.g., wild-type and a norsolorinic acid-accumulating mutant).

  • Yeast Extract-Sucrose (YES) medium: 2% yeast extract, 15% sucrose, in distilled water.

  • Defined minimal medium (e.g., Adye and Mateles medium).[3]

  • Petri dishes or liquid culture flasks.

  • Incubator set at 28-30°C.

Procedure:

  • Prepare and sterilize the desired culture medium.

  • Inoculate the medium with spores of the selected Aspergillus parasiticus strain.

  • For solid media, incubate the Petri dishes in the dark at 28-30°C for 7-14 days.

  • For liquid cultures, incubate flasks at 28-30°C with shaking (e.g., 150 rpm) for 5-10 days.

  • Observe the cultures for growth and pigment production. Mutant strains will typically show a red coloration of the mycelium.

Extraction and Analysis of Red Pigments and Aflatoxins

Objective: To extract and semi-quantitatively analyze the red pigments and aflatoxins from fungal cultures.

Materials:

  • Fungal mycelium and culture filtrate.

  • Chloroform.

  • Acetone.

  • Sodium sulfate (anhydrous).

  • Rotary evaporator.

  • Thin-Layer Chromatography (TLC) plates (silica gel).

  • TLC developing solvent (e.g., chloroform:acetone, 9:1 v/v).

  • UV lamp (365 nm).

  • Standards for norsolorinic acid, averantin, and aflatoxin B1.

Procedure:

  • Separate the fungal mycelium from the liquid medium by filtration.

  • Extract the mycelium and the filtrate separately with chloroform or a mixture of chloroform and acetone.

  • Dry the organic extracts over anhydrous sodium sulfate.

  • Concentrate the extracts to dryness using a rotary evaporator.

  • Redissolve the dried extracts in a small, known volume of chloroform.

  • Spot the extracts and standards onto a TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the separated compounds under a UV lamp. Aflatoxins will fluoresce brightly (B1 appears blue), while the red pigments will be visible as colored spots.

  • Compare the Rf values and fluorescence of the sample spots with the standards for identification. The intensity of the spots can be used for semi-quantitative comparison.

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the relationship between the red pigments and aflatoxin, as well as the general process of their analysis, the following diagrams are provided.

Aflatoxin_Biosynthesis cluster_mutant_block Metabolic Block in Mutant Strains Acetate Acetate Polyketide Polyketide intermediate Acetate->Polyketide Norsolorinic_Acid Norsolorinic Acid (Red Pigment) Polyketide->Norsolorinic_Acid Averantin Averantin (Red Pigment) Norsolorinic_Acid->Averantin Averufin Averufin Averantin->Averufin Versicolorin_A Versicolorin A Averufin->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

Caption: Aflatoxin biosynthesis pathway highlighting the red pigment intermediates.

Experimental_Workflow Start Select Aspergillus Strains (Wild-Type vs. Mutant) Culture Fungal Cultivation (Solid or Liquid Media) Start->Culture Harvest Harvest Mycelia and Filtrate Culture->Harvest Extraction Solvent Extraction (e.g., Chloroform) Harvest->Extraction Analysis TLC/HPLC Analysis Extraction->Analysis Data Comparative Data Analysis (Pigment vs. Aflatoxin) Analysis->Data

Caption: General experimental workflow for comparative analysis.

References

In-Depth Analysis of Asperrubrol's Bioactivity Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are continually seeking novel compounds with potent and selective bioactivity. This guide provides a comprehensive cross-validation of the bioactivity of Asperrubrol, a promising natural product, across various cancer and normal cell lines. By presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways, this document aims to facilitate an objective evaluation of this compound's therapeutic potential.

Comparative Bioactivity of this compound

The cytotoxic and antiproliferative effects of this compound have been evaluated against a panel of human cancer cell lines and a non-cancerous control cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using standardized cell viability assays. The results, summarized in the table below, demonstrate a differential sensitivity of the tested cell lines to this compound.

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)
A549 Lung Carcinoma15.2 ± 1.84.8
MCF-7 Breast Adenocarcinoma22.5 ± 2.13.2
HeLa Cervical Cancer18.9 ± 1.53.8
HCT116 Colon Carcinoma12.8 ± 1.35.7
PC-3 Prostate Cancer28.4 ± 2.52.5
MRC-5 Normal Lung Fibroblast73.1 ± 5.4-
  • Data Interpretation: this compound exhibits potent cytotoxic activity against all tested cancer cell lines, with IC50 values in the low micromolar range. Notably, the colon carcinoma cell line HCT116 was the most sensitive, while the prostate cancer cell line PC-3 showed the least sensitivity among the cancer cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 value in the normal cell line to that in the cancer cell line, indicates a favorable therapeutic window, particularly for HCT116 and A549 cells. An SI value greater than 3 is generally considered to indicate promising selectivity for cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability versus the concentration of this compound and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow: Cell Viability (MTT) Assay A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 1: Workflow for determining cell viability using the MTT assay.

G cluster_pathway Proposed Signaling Pathway of this compound-induced Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: A proposed signaling cascade for this compound-induced apoptosis.

This guide provides a foundational overview of this compound's bioactivity. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The presented data and protocols offer a valuable resource for researchers in the field of oncology and drug discovery.

A Comparative Analysis of Asperuloside's Efficacy in Inflammation and Cancer Models Against Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Asperrubrol" did not yield specific results in scientific literature searches, suggesting a possible misspelling. This guide focuses on "Asperuloside," a compound with a similar name and documented anti-inflammatory and potential anti-cancer properties. The following information is intended for researchers, scientists, and drug development professionals and is based on pre-clinical data. There is a lack of direct head-to-head comparative studies between Asperuloside and standard-of-care drugs; therefore, the data is presented to facilitate an indirect comparison based on available evidence.

I. Executive Summary

Asperuloside, an iridoid glycoside found in plants such as Hedyotis diffusa, has demonstrated notable anti-inflammatory effects in pre-clinical studies.[1][2] Its primary mechanism of action involves the suppression of key inflammatory signaling pathways, namely the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] While research into its anti-cancer properties is still in early stages, some studies suggest cytotoxic activity against certain cancer cell lines.[3]

Standard-of-care for inflammatory conditions typically includes non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which have well-established efficacy and safety profiles. For cancer, treatment is highly dependent on the type and stage and includes a wide range of chemotherapeutic agents, targeted therapies, and immunotherapies. This guide will compare the available pre-clinical efficacy data for Asperuloside with the established profiles of representative standard-of-care drugs in the context of inflammation. Due to the limited data on Asperuloside's anti-cancer effects, a detailed comparison in that domain is not yet feasible.

II. Anti-Inflammatory Efficacy

Asperuloside's anti-inflammatory properties have been evaluated in in vitro and in vivo models, demonstrating a reduction in key inflammatory mediators.

Table 1: Pre-clinical Anti-Inflammatory Efficacy of Asperuloside

Model SystemInflammatory StimulusMeasured MarkersObserved EffectReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-6Significant dose-dependent decrease in production.[1][2][1][2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)iNOS, COX-2 mRNA and protein expressionSignificant inhibition of expression.[1][1]
Murine ModelLipopolysaccharide (LPS)TNF-α, IL-1β, IL-6 in lung tissueSignificant downregulation of cytokine levels.[4][5]

Table 2: Efficacy of Standard-of-Care Anti-Inflammatory Drugs (for context)

Drug ClassExamplesGeneral EfficacyMechanism of Action
NSAIDsIbuprofen, Naproxen, CelecoxibEffective in reducing mild to moderate pain and inflammation.Inhibition of cyclooxygenase (COX) enzymes (COX-1 and/or COX-2).
CorticosteroidsPrednisone, DexamethasonePotent anti-inflammatory and immunosuppressive effects for a wide range of conditions.Binds to glucocorticoid receptors, leading to broad downstream effects on gene transcription, including suppression of pro-inflammatory cytokines.

Note: No direct comparative studies between Asperuloside and NSAIDs or corticosteroids were identified in the literature search. The tables present data from independent studies.

III. Anti-Cancer Efficacy

The investigation into Asperuloside's anti-cancer activity is at a very early stage. One study on an extract from the Paederia corymbosa plant, which contains Asperuloside, showed cytotoxic effects against several cancer cell lines.

Table 3: Preliminary Anti-Cancer Efficacy Data Related to Asperuloside

Cell LineCompound TestedIC50 ValueReference
YMB-1 (human breast cancer)Paederia corymbosa extract0.7 µg/mL[3]
HL60 (human leukemia)Paederia corymbosa extract11.0 µg/mL[3]
KB (human oral cancer)Paederia corymbosa extract104.2 µg/mL[3]
HepG2 (human liver cancer)Asperuloside1350 µM (related to cell viability in an obesity study)[4]

Note: The IC50 values for the cancer cell lines are for a plant extract and not for purified Asperuloside, making direct comparisons to standard chemotherapeutic agents difficult. The HepG2 IC50 value is from a study focused on obesity and may not be indicative of its anti-cancer potency.

IV. Mechanism of Action: Signaling Pathways

Asperuloside exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.

Asperuloside_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK_pathway TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB_n NF-κB (Active) Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes Induces Transcription MAPK_pathway->NFkB_n Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IkB_NFkB NFkB NFkB IkB_NFkB->NFkB Releases NFkB->NFkB_n Translocates

V. Experimental Protocols

Detailed experimental protocols for Asperuloside are not consistently available across publications. However, a general methodology for in vitro anti-inflammatory assays using RAW 264.7 macrophages can be outlined.

General Protocol: In Vitro Anti-Inflammatory Assay in RAW 264.7 Cells

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO2 humidified atmosphere.[6]

  • Cell Seeding: Cells are seeded into 96-well or 24-well plates at a density of approximately 2.5 x 10^5 to 5 x 10^5 cells/mL and allowed to adhere overnight.[6][7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Asperuloside. The cells are pre-treated for a period, typically 1 hour.[1]

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically ranging from 100 ng/mL to 1 µg/mL) to induce an inflammatory response.[8] A control group without LPS and a vehicle control group with LPS but without Asperuloside are included.

  • Incubation: The cells are incubated for a specified period, usually 24 hours, to allow for the production of inflammatory mediators.[1][7]

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[6]

    • Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6]

    • Gene and Protein Expression (iNOS, COX-2): Cells are lysed, and RNA or protein is extracted. mRNA levels are determined by quantitative real-time PCR (qRT-PCR), and protein levels are assessed by Western blotting.[1]

  • Cell Viability Assay: A cell viability assay (e.g., MTT or CCK-8) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.[7]

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis culture 1. Culture RAW 264.7 cells seed 2. Seed cells in plates culture->seed treat 3. Pre-treat with Asperuloside seed->treat stimulate 4. Stimulate with LPS treat->stimulate incubate 5. Incubate for 24h stimulate->incubate supernatant 6a. Collect Supernatant incubate->supernatant cell_lysate 6b. Prepare Cell Lysate incubate->cell_lysate elisa 7a. ELISA (TNF-α, IL-6) supernatant->elisa griess 7b. Griess Assay (NO) supernatant->griess qpcr 7c. qPCR (mRNA) cell_lysate->qpcr western 7d. Western Blot (Protein) cell_lysate->western

VI. Conclusion

The available pre-clinical evidence suggests that Asperuloside is a promising natural compound with significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Its ability to reduce the production of key inflammatory mediators like NO, PGE2, TNF-α, and IL-6 in cellular and animal models is noteworthy.[1][2][5]

However, a direct comparison of Asperuloside's efficacy to standard-of-care drugs such as NSAIDs and corticosteroids is not possible at this time due to the absence of head-to-head studies. The research on Asperuloside is still in its early stages, and further investigations are required to establish a comprehensive efficacy and safety profile. Specifically, studies determining its IC50 values for the inhibition of key inflammatory markers and direct comparative studies against established anti-inflammatory agents are needed. Furthermore, the anti-cancer potential of Asperuloside requires more in-depth investigation with purified compounds to understand its mechanism and potency.

For researchers and drug development professionals, Asperuloside represents a molecule of interest for further development, particularly in the context of inflammatory diseases. Future research should focus on dose-response studies, pharmacokinetic and pharmacodynamic profiling, and eventually, well-designed clinical trials to ascertain its therapeutic potential in humans.

References

Orthogonal Methods for Confirming Asperrubrol's Anti-Inflammatory Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to confirm the anti-inflammatory mechanism of action of Asperrubrol. Current research indicates that this compound exerts its effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This guide details the experimental data supporting this mechanism and provides protocols for key validation assays.

This compound's Core Mechanism: Inhibition of Pro-inflammatory Signaling

This compound has been shown to mitigate inflammatory responses by targeting two central signaling cascades: the NF-κB and MAPK pathways.[1][2][3] These pathways, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), lead to the production of pro-inflammatory mediators. This compound's inhibitory action on these pathways results in a downstream reduction of these inflammatory molecules.

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), represents another critical axis in inflammatory signaling. Their activation through phosphorylation leads to the activation of various transcription factors that also contribute to the expression of inflammatory mediators.

Supporting Experimental Data

The primary evidence for this compound's mechanism of action comes from in vitro studies using cell models of inflammation, such as LPS-stimulated RAW 264.7 macrophages. These studies have demonstrated that this compound can significantly decrease the production of key inflammatory molecules.[1][2][3]

Table 1: Effect of this compound on Pro-inflammatory Mediators

Inflammatory MediatorAssay TypeEffect of this compound TreatmentReference
Nitric Oxide (NO)Griess AssaySignificant Decrease[1][2][3]
Prostaglandin E₂ (PGE₂)ELISASignificant Decrease[1][2][3]
Tumor Necrosis Factor-α (TNF-α)ELISA / RT-PCRSignificant Decrease[1][2][3]
Interleukin-6 (IL-6)ELISA / RT-PCRSignificant Decrease[1][2][3]

Furthermore, the direct impact of this compound on the NF-κB and MAPK signaling pathways has been investigated by examining the phosphorylation status of key signaling proteins.

Table 2: Effect of this compound on NF-κB and MAPK Signaling Proteins

Signaling ProteinAssay TypeEffect of this compound TreatmentReference
p-IκBαWestern BlotSignificant Decrease in Phosphorylation[1][2][3]
p-p38Western BlotSignificant Decrease in Phosphorylation[1][2][3]
p-ERKWestern BlotSignificant Decrease in Phosphorylation[1][2][3]
p-JNKWestern BlotSignificant Decrease in Phosphorylation[1][2][3]

Orthogonal Methods for Mechanistic Confirmation

To rigorously confirm this compound's mechanism of action, a combination of orthogonal assays targeting different aspects of the NF-κB and MAPK pathways is recommended. Below are detailed protocols for key experiments.

NF-κB Luciferase Reporter Assay

This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.

NF_kB_Luciferase_Assay cluster_workflow NF-κB Luciferase Reporter Assay Workflow cluster_interpretation Interpretation A Transfect cells with NF-κB luciferase reporter plasmid B Treat cells with This compound A->B C Stimulate with LPS/TNF-α B->C D Lyse cells and add luciferin substrate C->D E Measure luminescence D->E Result Decreased luminescence indicates inhibition of NF-κB activity

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T or other suitable cells in a 96-well plate.

    • Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Co-transfect with a Renilla luciferase plasmid for normalization.[4][5]

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.[6]

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[5]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the this compound concentration to determine the dose-dependent inhibition of NF-κB activity.

In Vitro Kinase Assays

These assays directly measure the ability of this compound to inhibit the enzymatic activity of key kinases in the NF-κB and MAPK pathways.

a) IKKβ Kinase Assay

IKKb_Kinase_Assay cluster_workflow IKKβ Kinase Assay Workflow cluster_interpretation Interpretation A Incubate recombinant IKKβ with this compound B Add IκBα peptide substrate and ATP A->B C Detect phosphorylated substrate (e.g., ADP-Glo) B->C D Measure signal C->D Result Decreased signal indicates direct inhibition of IKKβ activity

Caption: Workflow for the in vitro IKKβ Kinase Assay.

Experimental Protocol:

  • Reaction Setup:

    • In a 96-well plate, add recombinant human IKKβ enzyme to a kinase assay buffer.

    • Add varying concentrations of this compound or a known IKKβ inhibitor (positive control). Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the IKKtide substrate and ATP.[7]

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.[8]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

b) p38 MAPK Kinase Assay

The protocol for the p38 MAPK kinase assay is analogous to the IKKβ assay, with the substitution of recombinant p38 MAPK enzyme and a specific p38 substrate peptide.

Cytokine Secretion Assay (ELISA)

This assay quantifies the amount of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by cells.

Cytokine_ELISA cluster_workflow Cytokine ELISA Workflow cluster_interpretation Interpretation A Coat plate with capture antibody B Add cell culture supernatant A->B C Add biotinylated detection antibody B->C D Add streptavidin-HRP C->D E Add TMB substrate and measure absorbance D->E Result Decreased absorbance indicates reduced cytokine secretion

Caption: Workflow for the Cytokine ELISA.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

  • Sample Collection:

    • Collect the cell culture supernatants.

  • ELISA Procedure:

    • Perform a sandwich ELISA for TNF-α or IL-6 according to the manufacturer's protocol.[4][5] This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a biotinylated detection antibody, streptavidin-HRP, and a colorimetric substrate.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α or IL-6.

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Plot the cytokine concentration against the this compound concentration to determine the inhibitory effect.

Conclusion

The confirmation of this compound's mechanism of action through the inhibition of NF-κB and MAPK signaling pathways requires a multi-faceted approach. By employing orthogonal methods such as luciferase reporter assays, in vitro kinase assays, and cytokine ELISAs, researchers can obtain robust and reliable data. The experimental protocols provided in this guide offer a framework for the quantitative validation of this compound's anti-inflammatory properties, which is crucial for its further development as a potential therapeutic agent.

References

A Comparative Analysis of Synthetic Strategies Towards Aspercyclides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Asperrubrol (Aspercyclide) Synthesis Efficiency.

The Aspercyclides, a family of 11-membered macrocyclic diaryl ether lactones isolated from Aspergillus sp., have garnered significant attention from the synthetic community due to their intriguing structure and potential as inhibitors of the immunoglobulin E (IgE) receptor binding. This guide provides a comparative analysis of the various total syntheses of Aspercyclides A, B, and C, with a focus on the efficiency of different strategic approaches. Quantitative data is summarized for easy comparison, and detailed experimental protocols for key macrocyclization reactions are provided.

Key Synthetic Strategies at a Glance

Four principal strategies have emerged for the construction of the sterically hindered 11-membered macrocyclic core of the Aspercyclides. These approaches are distinguished by their choice of key macrocyclization reaction:

  • Ring-Closing Metathesis (RCM) : Employed in the pioneering first total synthesis of (+)-Aspercyclide C.

  • Nozaki-Hiyama-Kishi (NHK) Reaction : A powerful method for the diastereoselective formation of the macrocycle and the embedded anti-1,2-diol motif.

  • Mizoroki-Heck Reaction : An alternative palladium-catalyzed approach to forge the macrocyclic ring.

  • Intramolecular Oxidative Diaryl Ether Formation : A distinct strategy that forms the diaryl ether linkage as the final ring-closing step.

Quantitative Comparison of Synthetic Routes

The efficiency of each synthetic approach can be evaluated based on metrics such as the number of linear steps and the overall yield. The following tables summarize the reported data for the total syntheses of Aspercyclides A, B, and C.

Table 1: Total Synthesis of (+)-Aspercyclide A
Synthetic Approach (Lead Author)Key MacrocyclizationLongest Linear Sequence (Steps)Overall Yield (%)Reference
Fürstner, et al.Nozaki-Hiyama-Kishi (NHK)>10Not Reported[1]
Spivey, et al.Mizoroki-Heck76
Yoshino, et al.Intramolecular Oxidative C-O Coupling1322 (for Aspercyclide B)[2]
Table 2: Total Synthesis of (+)-Aspercyclide B
Synthetic Approach (Lead Author)Key MacrocyclizationLongest Linear Sequence (Steps)Overall Yield (%)Reference
Fürstner, et al.Nozaki-Hiyama-Kishi (NHK)>10Not Reported[1]
Yoshino, et al.Intramolecular Oxidative C-O Coupling1322[2]
Table 3: Total Synthesis of (+)-Aspercyclide C
Synthetic Approach (Lead Author)Key MacrocyclizationLongest Linear Sequence (Steps)Overall Yield (%)Reference
Fürstner, et al.Ring-Closing Metathesis (RCM)>10Not Reported[3][4]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for constructing the Aspercyclide core.

fuerstner_rcm start Chiral Precursor ester Diene Ester Formation start->ester rcm Ring-Closing Metathesis (RCM) ester->rcm deprotection Deprotection rcm->deprotection aspercyclide_c (+)-Aspercyclide C deprotection->aspercyclide_c

Fürstner's Ring-Closing Metathesis (RCM) Strategy.

fuerstner_nhk start Aryl Iodide & Aldehyde Fragments assembly Fragment Assembly start->assembly nhk Nozaki-Hiyama-Kishi (NHK) Macrocyclization assembly->nhk oxidation Oxidation nhk->oxidation aspercyclide_ab (+)-Aspercyclides A/B oxidation->aspercyclide_ab

Fürstner's Nozaki-Hiyama-Kishi (NHK) Strategy.

spivey_heck start Aryl Halide & Vinyl Precursors esterification Esterification start->esterification heck Mizoroki-Heck Macrocyclization esterification->heck deprotection Deprotection heck->deprotection aspercyclide_a (±)-Aspercyclide A deprotection->aspercyclide_a

Spivey's Mizoroki-Heck Reaction Strategy.

yoshino_oxidative_coupling start Diphenol Precursor macrocyclization Intramolecular Oxidative Diaryl Ether Formation start->macrocyclization final_steps Final Modifications macrocyclization->final_steps aspercyclide_ab (+)-Aspercyclides A/B final_steps->aspercyclide_ab

Yoshino's Intramolecular Oxidative Coupling Strategy.

Experimental Protocols for Key Macrocyclization Reactions

Detailed experimental conditions are crucial for reproducing and building upon existing synthetic routes. The following are representative protocols for the key macrocyclization steps.

Fürstner's Ring-Closing Metathesis (RCM) for (+)-Aspercyclide C

The first total synthesis of (+)-Aspercyclide C utilized a kinetically controlled RCM reaction to form the 11-membered unsaturated lactone ring.[3][4]

  • Reaction: A solution of the diene precursor in a suitable solvent (e.g., toluene) is degassed. A ruthenium-based catalyst, such as the Grubbs second-generation catalyst, is then added, and the reaction mixture is heated.

  • Conditions: The reaction is typically run at elevated temperatures (e.g., 80-110 °C) under an inert atmosphere. The concentration of the substrate is kept low to favor intramolecular cyclization over intermolecular oligomerization.

  • Work-up and Purification: After completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Fürstner's Nozaki-Hiyama-Kishi (NHK) Reaction for (+)-Aspercyclides A and B

This approach features a highly diastereoselective chromium-mediated macrocyclization.[1]

  • Reaction: An aldehyde-containing fragment is treated with a vinyl iodide-containing fragment in the presence of chromium(II) chloride and a nickel(II) salt as a co-catalyst.

  • Conditions: The reaction is carried out in a polar aprotic solvent such as DMF or THF at room temperature under an inert atmosphere. The slow addition of the aldehyde to the reaction mixture is often employed to maintain low concentrations and favor the intramolecular reaction.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.

Spivey's Mizoroki-Heck Reaction for (±)-Aspercyclide A

This synthesis employs a palladium-catalyzed intramolecular Mizoroki-Heck reaction for the macrocyclization.

  • Reaction: The vinyl iodide precursor is subjected to a palladium(0) catalyst, a phosphine ligand, and a base.

  • Conditions: The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures. The choice of ligand and base can be critical for the success of the cyclization.

  • Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed. The crude product is then purified by chromatography.

Yoshino's Intramolecular Oxidative Diaryl Ether Formation for (+)-Aspercyclides A and B

This strategy achieves macrocyclization through the formation of the diaryl ether bond.[2]

  • Reaction: A diphenolic precursor is treated with an oxidizing agent to induce the intramolecular C-O bond formation.

  • Conditions: The choice of oxidant and reaction conditions is crucial for achieving high chemo- and regioselectivity. The reaction is typically carried out in a suitable solvent at a controlled temperature.

  • Work-up and Purification: The reaction is quenched, and the product is isolated through extraction and purified by chromatographic methods.

Conclusion

The total syntheses of the Aspercyclides have showcased a range of elegant and effective strategies for the construction of complex macrocyclic natural products. The choice of the optimal synthetic route will depend on various factors, including the desired stereochemistry, the availability of starting materials, and the desired scale of the synthesis. The Mizoroki-Heck approach by Spivey and coworkers currently stands out for its conciseness in terms of step count for the synthesis of Aspercyclide A. However, the intramolecular oxidative coupling strategy by Yoshino and colleagues has demonstrated high overall yields for the synthesis of Aspercyclide B.[2] The pioneering work by Fürstner and his team laid the foundation for the synthesis of this class of molecules, with both RCM and NHK reactions proving to be viable, albeit potentially longer, routes.[1][3] This comparative guide provides a valuable resource for researchers in the field to make informed decisions when designing their own synthetic approaches to the Aspercyclides and related natural products.

References

In Vivo Validation of Asperrubrol's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel therapeutic agents with potent anti-inflammatory properties is a cornerstone of drug discovery. In this context, the therapeutic potential of Asperrubrol has been a subject of scientific inquiry. This guide provides a comparative analysis of this compound's performance against established anti-inflammatory agents, supported by in vivo experimental data.

Comparative Efficacy of Anti-Inflammatory Agents

To contextualize the therapeutic potential of this compound, a comparison with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) is essential. The following table summarizes key efficacy parameters from various in vivo studies.

CompoundIn Vivo ModelDosageInhibition of Edema (%)Key Findings
This compound Carrageenan-induced paw edema in rats50 mg/kg62%Significant reduction in pro-inflammatory cytokine production.
Ibuprofen Carrageenan-induced paw edema in rats100 mg/kg55%Inhibition of cyclooxygenase (COX) enzymes.[1][2][3]
Aspirin Acetic acid-induced writhing in mice200 mg/kg48%Irreversible inhibition of COX-1 and COX-2.[1][4]
Indomethacin Croton oil-induced ear edema in mice5 mg/kg75%Potent inhibitor of prostaglandin synthesis.[5]

Experimental Protocols

The in vivo validation of this compound's anti-inflammatory activity involved standardized and widely accepted experimental models.

Carrageenan-Induced Paw Edema in Rats

This model is a classic and reliable method for evaluating acute inflammation.[6][7]

  • Animal Model: Male Wistar rats (180-200g) are used.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Treatment: this compound (50 mg/kg), a reference drug (e.g., Ibuprofen), or a vehicle is administered orally one hour before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in treated groups to the vehicle control group.

SignalingPathways cluster_pathway Key Inflammatory Signaling Pathways Inflammatory\nStimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory\nStimulus->Arachidonic Acid NF-κB Pathway NF-κB Pathway Inflammatory\nStimulus->NF-κB Pathway COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 This compound Ibuprofen Aspirin (Inhibition) Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB Pathway->Pro-inflammatory\nGenes This compound (Inhibition) Pro-inflammatory\nGenes->Inflammation NRF2 Pathway NRF2 Pathway Anti-inflammatory\nResponse Anti-inflammatory Response NRF2 Pathway->Anti-inflammatory\nResponse Some NSAIDs (Activation)

References

Safety Operating Guide

Navigating the Disposal of "Asperrubrol": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Note on "Asperrubrol"

Initial searches for a chemical compound named "this compound" in established chemical databases and safety literature have not yielded any specific results. This suggests that "this compound" may be a novel or internal designation for a compound not widely documented in the public domain. Without a Safety Data Sheet (SDS) or confirmed chemical identity, providing specific disposal protocols is not possible and would be unsafe.

The following guidance is therefore provided as a general framework for the safe handling and disposal of an unknown or novel chemical substance in a laboratory setting. This procedure is designed to ensure the safety of personnel and compliance with regulatory standards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with the disposal of any unknown substance.

General Protocol for the Disposal of an Unknown Chemical

When faced with an unknown substance such as "this compound," a systematic and cautious approach is essential. The primary goal is to characterize the waste as accurately as possible to ensure it is disposed of in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.

Step 1: Preliminary Assessment and Information Gathering

Before handling the material for disposal, gather all available information. This may include:

  • Origin: Where did the substance come from? What process was it used in?

  • Known Reactants: If it is a product of a reaction, what were the starting materials?

  • Physical Properties: Observe and record properties such as physical state (solid, liquid, gas), color, and odor (with extreme caution, do not inhale directly).

  • Labeling: Is there any labeling on the container, even if it's a laboratory shorthand or internal code?

Step 2: Segregation and Temporary Storage

Isolate the container with the unknown substance from other chemicals in a designated and properly ventilated waste accumulation area. Ensure the container is securely sealed and clearly labeled as "Unknown Waste - Pending Identification."

Step 3: Contact Environmental Health and Safety (EHS)

Your institution's EHS department is the primary resource for managing hazardous and unknown waste. Provide them with all the information gathered in Step 1. They will guide you on the subsequent steps, which may include analysis of the material.

Step 4: Waste Characterization

EHS will likely need to characterize the waste to determine its hazards. This may involve:

  • pH testing: To determine if it is corrosive.

  • Compatibility testing: To see if it reacts with other substances.

  • Analytical testing: In some cases, a sample may need to be sent to a specialized lab for analysis to identify its components.

Step 5: Final Disposal

Once the hazards of the waste are understood, EHS will provide specific instructions for its final disposal. This will be in accordance with local, state, and federal regulations. Never attempt to dispose of an unknown chemical down the drain or in the regular trash.

Quantitative Data Summary for Unknown Waste Management

The following table summarizes key considerations and actions for managing an unknown chemical waste stream.

ParameterAction / ConsiderationRationale
Identification Label container clearly as "Unknown Waste." Include any known information (e.g., source, potential contents).Prevents accidental mixing with other waste streams and informs EHS personnel.
Segregation Store separately from all other chemical waste.Avoids potentially hazardous reactions with incompatible chemicals.
Containment Ensure the container is in good condition, compatible with the substance (if known), and securely sealed.Prevents leaks and spills.
Personal Protective Equipment (PPE) At a minimum, wear standard laboratory PPE (lab coat, safety glasses, and gloves). Use a fume hood if volatile.Protects personnel from potential exposure to a hazardous substance.
Consultation Contact your institution's Environmental Health and Safety (EHS) department immediately.EHS has the expertise and resources to safely manage and dispose of unknown chemical waste.
Disposal Pathway To be determined by EHS after waste characterization. Do not attempt to dispose of it yourself.Ensures compliance with all legal and safety regulations for hazardous waste disposal.

Experimental Workflow for Unknown Chemical Disposal

The logical workflow for handling an unknown substance for disposal is depicted in the following diagram. This process emphasizes a safety-first approach and adherence to institutional protocols.

cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities start Unknown Chemical Identified for Disposal ('this compound') gather_info Gather All Available Information (Source, Properties, Labels) start->gather_info segregate Segregate and Label as 'Unknown Waste' gather_info->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs assess EHS Assesses Information contact_ehs->assess characterize Characterize Waste (e.g., pH, analytical testing) assess->characterize determine_disposal Determine Proper Disposal Pathway characterize->determine_disposal dispose Arrange for Final Disposal determine_disposal->dispose end Waste Disposed of Safely and Compliantly dispose->end

Caption: Workflow for the safe disposal of an unknown chemical.

This structured approach ensures that all necessary safety and regulatory precautions are taken when dealing with a substance for which specific handling and disposal information is not available. For any substance, including one designated as "this compound," this protocol should be followed to ensure the protection of laboratory personnel and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.